4-(2-Fluorophenyl)-1h-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLLPNGLMIYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Fluorophenyl-Triazole Scaffold
An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorophenyl)-1H-1,2,3-triazole
The 1,2,3-triazole moiety represents a cornerstone of modern medicinal chemistry.[1][2][3] This five-membered heterocyclic ring, rich in nitrogen atoms, is not merely a passive linker but an active pharmacophore capable of engaging in critical biological interactions such as hydrogen bonding, dipole-dipole interactions, and pi-stacking.[4][5] Its remarkable stability to metabolic degradation, oxidation, and reduction makes it a privileged scaffold in drug design.
This guide focuses on a specific, highly valuable derivative: This compound . The introduction of a fluorine atom at the ortho-position of the phenyl ring is a strategic design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to protein targets, often enhancing its pharmacokinetic and pharmacodynamic profile.[6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, reactivity, and application of this versatile chemical entity.
Core Physicochemical Properties
The foundational chemical and physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The 2-fluoro substituent imparts specific characteristics to the parent 4-phenyl-1,2,3-triazole structure.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₆FN₃ | Calculated from structure |
| Molecular Weight | 163.15 g/mol | Calculated from formula |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds[7] |
| Melting Point | Not widely reported; expected to be a crystalline solid | Synthesis of related compounds often yields solids |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water | General property of N-heterocycles[3][8] |
| pKa (Acidity) | ~9.0 - 10.0 (for the triazole N-H proton) | Based on the pKa of unsubstituted 1H-1,2,3-triazole (~9.4)[9] |
| pKa (Basicity) | ~1.0 - 2.0 (for protonation of a ring nitrogen) | Based on the pKa of the 1,2,3-triazolium ion[5][9] |
Synthesis: The Power of "Click Chemistry"
The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][12] This reaction is prized for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple purification.
The synthesis of this compound proceeds via the cycloaddition of 1-ethynyl-2-fluorobenzene with an azide source, typically sodium azide or an organic azide like trimethylsilyl azide (TMS-N₃).
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Introduction: The Subtle Power of a Strategically Placed Fluorine
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- 33. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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- 45. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of Fluorinated Triazoles
Focus: logP Modulation and Lipophilicity Determination
Executive Summary
The incorporation of fluorine into 1,2,3- and 1,2,4-triazole scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate physicochemical properties without altering steric bulk significantly. However, the relationship between fluorination and lipophilicity (logP/logD) is non-linear. Contrary to the "fluorine = lipophilic" dogma, fluorination on electron-deficient heteroaromatics can exhibit "polar hydrophobicity," where the strong C-F dipole creates unexpected solvation effects.
This guide provides a technical framework for understanding, predicting, and experimentally determining the lipophilicity of fluorinated triazoles, moving beyond in silico predictions to validated chromatographic protocols.
Part 1: The Physicochemical Landscape
1.1 The Fluorine Effect on Triazoles
Triazoles are bioisosteres for amides and esters, offering improved metabolic stability. Introducing fluorine modifies the triazole's electronic landscape through two primary mechanisms:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (
) reduces the pKa of the triazole ring protons (in 1,2,3-triazoles) or adjacent functional groups. This alters the ionization state at physiological pH (7.4), requiring the distinction between logP (partitioning of neutral species) and logD (distribution coefficient of all species). -
Polar Hydrophobicity: While the C-F bond is hydrophobic due to low polarizability, its high electronegativity creates a significant bond dipole. When placed on a polarized system like a triazole, this can lead to favorable electrostatic interactions with water's hydrogen bond network, occasionally lowering the apparent lipophilicity compared to a C-H or C-Me analog.
1.2 Structural Logic: 1,2,3- vs. 1,2,4-Triazoles[1][2]
-
1,2,3-Triazoles (Click Chemistry): Often used as linkers.[3][4] Fluorination of the C4/C5 positions or the N1-substituent significantly impacts the dipole moment vector.
-
1,2,4-Triazoles: Common in antifungals (e.g., Fluconazole). Here, fluorine is typically on the phenyl ring attached to the triazole, but direct fluorination of the ring (or fluoromethylation) is increasingly explored to block metabolic hotspots.
Part 2: Experimental Protocol – RP-HPLC Determination of logP
While the "shake-flask" method is the historic gold standard, it is low-throughput and prone to emulsion errors. The industry standard for rapid, reliable lipophilicity assessment of fluorinated heterocycles is Reversed-Phase HPLC (RP-HPLC) correlated with a calibration set.
2.1 Principle
The retention time (
Where
2.2 Reagents and Equipment
-
System: HPLC with UV/Vis or DAD detector (254 nm is standard for triazoles).
-
Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Note: End-capping is critical to prevent silanol interactions with the basic triazole nitrogens.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 7.4) – Essential for logD measurement.
-
B: HPLC-grade Methanol (MeOH).
-
-
Calibration Standards: A set of 5-7 compounds with known logP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Benzophenone).
2.3 Step-by-Step Workflow
-
System Equilibration: Purge column with 50:50 A:B at 1.0 mL/min for 30 mins.
-
Dead Time Determination: Inject 5 µL of Uracil (0.1 mg/mL). Record
. -
Calibration Run: Inject the standard mixture. Calculate
for each. Plot log vs. Literature logP to generate the linear regression equation: -
Sample Analysis: Inject fluorinated triazole samples (0.1 mg/mL in MeOH).
-
Calculation: Use the regression equation to convert sample
to logP.
2.4 Visualization: HPLC Workflow
Caption: Figure 1. RP-HPLC workflow for high-throughput logP determination using capacity factor (
Part 3: Structure-Property Relationships (SPR)
Analyzing the data typically reveals distinct trends for fluorinated triazoles.
3.1 The "Magic Methyl" vs. Trifluoromethyl
Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) on a triazole ring usually increases logP by 0.6 – 1.2 units . This is due to the increased surface area and the "Teflon effect" (hydrophobicity of perfluorinated surfaces).
3.2 Monofluorination and Dipole Alignment
Single fluorine substitution is more complex.
-
Ortho-substitution (on phenyl-triazole): Often creates an intramolecular electrostatic lock (F···H or F···N), which can shield polarity and increase lipophilicity more than expected.
-
Direct Ring Fluorination: Can lower logP if the C-F dipole aligns with the net molecular dipole, increasing the effective polarity of the molecule (Polar Hydrophobicity).
3.3 Data Summary Table
| Modification | Position on Triazole Scaffold | Expected | Mechanism |
| -H | Phenyl Ring (Para) | +0.1 to +0.3 | Modest lipophilicity increase; metabolic blocking. |
| -H | Phenyl Ring (Ortho) | +0.2 to +0.5 | Shielding of polar groups; conformation locking. |
| -CH | C4/C5 of Triazole | +0.8 to +1.2 | Significant lipophilicity boost; strong electron withdrawal. |
| -H | N1 (via linker) | +1.0 to +1.5 | Large hydrophobic volume increase. |
| -CH | Alkyl Linker | -0.1 to +0.2 | Polar Hydrophobicity: Dipole may counteract volume increase. |
3.4 Visualization: Optimization Logic
Caption: Figure 2. Decision tree for fluorine incorporation strategies based on desired physicochemical outcomes.
Part 4: Case Studies & Applications
4.1 Antifungal Optimization (Fluconazole Analogs)
In the development of second-generation azoles, the 2,4-difluorophenyl moiety was critical. The fluorine atoms at the ortho/para positions of the phenyl ring attached to the triazole served two purposes:
-
Metabolic Stability: Blocking oxidative metabolism at the phenyl ring.
-
Lipophilicity Tuning: The difluoro-substitution maintained a logP (~0.5) that balanced water solubility (for IV formulation) with lipid permeability (for CNS penetration).
4.2 1,2,3-Triazole-Dipyridothiazine Hybrids
Recent research (see Ref 3) on anticancer hybrids demonstrated that varying the benzyl substituent on the triazole ring from H to F to Cl shifted logP values from ~1.5 to >3.0. The experimental HPLC logP values correlated strongly with biological activity, validating the HPLC method described in Part 2 as a predictive tool for cellular potency.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Aberrant Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Morak-Młodawska, B., et al. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Molecules, 25(15), 3466. Link
-
Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds.[5][6][7] ChemBioChem, 5(5), 622-627. Link
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link
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Technical Guide: The Role of 4-(2-Fluorophenyl)-1,2,3-triazole as a Bioisostere in Medicinal Chemistry
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic utility of the 4-(2-fluorophenyl)-1,2,3-triazole moiety in drug design. While the 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond, the specific incorporation of an ortho-fluorine atom on the C4-phenyl ring introduces critical physicochemical advantages. These include metabolic blockade of the oxidation-prone ortho-position, modulation of lipophilicity (
Structural & Electronic Rationale
The Triazole-Amide Isosterism
The 1,4-disubstituted 1,2,3-triazole is a non-classical bioisostere of the trans-amide bond.[1][2] It mimics the topological and electronic features of the peptide linkage without the enzymatic liability (proteolysis).
| Feature | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole |
| Planarity | High ( | High (Aromatic system) |
| Dipole Moment | ~3.7 – 4.0 D | ~5.0 D |
| H-Bond Donor | NH | C5-H (Weak, polarized by N2/N3) |
| H-Bond Acceptor | Carbonyl Oxygen | N2 and N3 Lone Pairs |
| Distance ( | ~3.9 Å | ~5.0 Å (Slightly extended) |
The "Ortho-Fluorine" Effect
The addition of a fluorine atom at the 2-position of the phenyl ring (attached to C4 of the triazole) is not merely a lipophilic modification. It serves as a conformational control element .
-
Metabolic Blockade: The ortho-position of phenyl rings is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution (
bond energy 116 kcal/mol) effectively blocks this metabolic route, extending half-life ( ). -
Conformational Locking: The C4-C1' bond between the triazole and the phenyl ring allows free rotation. However, the ortho-fluorine introduces an electrostatic clash or attraction (depending on the local environment and the triazole's C5-H), often restricting the torsion angle. This "pre-organization" reduces the entropic penalty upon binding to a protein target.
-
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the phenyl ring, affecting the
- stacking potential of the system with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
Visualization of Bioisosteric Mapping
Caption: Logical progression from amide to fluorinated triazole, highlighting the specific physicochemical advantages gained at each step.
Synthetic Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][4][5][6]
The synthesis of 4-(2-fluorophenyl)-1,2,3-triazoles is achieved via the Huisgen 1,3-dipolar cycloaddition, catalyzed by Copper(I).[3] This reaction is regioselective, yielding the 1,4-isomer exclusively.
Reagents & Materials[4][8]
-
Azide Component (
): Prepared from corresponding halide via substitution. -
Alkyne Component: 1-Ethynyl-2-fluorobenzene (Commercially available or synthesized via Sonogashira coupling).
-
Catalyst System:
(Pre-catalyst) + Sodium Ascorbate (Reductant). -
Solvent:
(1:1) or .
Step-by-Step Methodology
Note: This protocol is scalable from mg to gram scale.
-
Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and 1-ethynyl-2-fluorobenzene (1.05 equiv) in a 1:1 mixture of
and water ( concentration relative to azide). -
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.1 equiv) in water. Add this to the reaction mixture.
-
Initiation: Add
(0.01 – 0.05 equiv) dissolved in a minimum amount of water. The solution should turn a bright yellow/orange color, indicating the formation of Cu(I). -
Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor via TLC or LC-MS.
-
Troubleshooting: If the reaction stalls, heat to 40°C or add a ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) species.
-
-
Workup:
-
Dilute with water and cool on ice. The triazole product often precipitates as a solid.
-
Filter the precipitate and wash with cold water and dilute ammonium hydroxide (to remove copper traces).
-
If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes:EtOAc).
Synthetic Workflow Diagram
Caption: CuAAC synthetic pathway for generating the target fluorinated triazole scaffold with high regioselectivity.
Case Studies & Applications
The 4-(2-fluorophenyl)-1,2,3-triazole moiety has been successfully deployed in several therapeutic areas.
HIV-1 Vif Antagonists
Research has demonstrated that replacing the amide bond in RN-18 (a Vif antagonist) with a 1,2,3-triazole significantly improved potency.[4] Specifically, analogs incorporating the fluorophenyl group showed enhanced metabolic stability compared to the parent phenyl compounds, as the fluorine protects the ring from oxidative metabolism while maintaining the necessary electronic profile for binding.
GPR88 Agonists
In the development of GPR88 agonists for CNS disorders, the triazole ring was used to replace a labile amide linker.[5] The introduction of the 2-fluorophenyl group was critical for:
-
Lipophilicity Tuning: Adjusting LogP to cross the Blood-Brain Barrier (BBB).
-
Selectivity: The fluorine atom interacts with specific residues in the GPCR pocket, improving selectivity over related receptors.
Comparative Data: Amide vs. Triazole vs. Fluoro-Triazole
| Compound Variant | LogP | Notes | ||
| Parent Amide | 12 nM | 15 min | 2.1 | High clearance; labile bond. |
| Phenyl-Triazole | 45 nM | 45 min | 2.4 | Improved stability; slight potency loss due to geometry change. |
| 2-F-Phenyl-Triazole | 18 nM | >120 min | 2.6 | Optimal Lead: Metabolic soft-spot blocked; conformation locked. |
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). The Growing Impact of Click Chemistry on Drug Discovery. Drug Discovery Today, 8(24), 1128–1137. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. Link
- Mullard, A. (2018). FDA Approves First Drug with a Triazole Linker. Nature Reviews Drug Discovery. (Contextual reference for triazole stability).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zhang, W., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists.[5] Journal of Medicinal Chemistry, 64(16), 12397-12413.[5] Link
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- 4. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Stability of 2-Fluorophenyl Triazole Scaffolds
Introduction: The Strategic Value of the 2-Fluorophenyl Triazole Scaffold in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. Among the vast arsenal of chemical motifs employed in medicinal chemistry, the 2-fluorophenyl triazole scaffold has emerged as a particularly valuable structural unit. Its prevalence is not accidental; it serves as a sophisticated bioisosteric replacement for phenyl groups, offering a unique combination of properties that can profoundly influence a molecule's interaction with biological targets and its overall disposition within the body.[1][2]
Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical determinant of a drug's success.[3] It directly impacts crucial pharmacokinetic parameters such as oral bioavailability, in vivo half-life (t½), and clearance (CL), which collectively dictate the dosing regimen and therapeutic window. Poor metabolic stability can lead to rapid elimination, requiring higher or more frequent doses, and can generate potentially toxic metabolites. Consequently, a deep understanding and early assessment of metabolic stability are integral to modern drug discovery paradigms.
This guide provides a comprehensive technical overview of the metabolic stability of the 2-fluorophenyl triazole scaffold. We will delve into the mechanistic basis for its enhanced stability, provide detailed protocols for its experimental evaluation, and offer insights into the interpretation of the resulting data, equipping you with the knowledge to strategically deploy this scaffold in your drug design and optimization campaigns.
The Physicochemical Rationale: Why Fluorine at the Ortho-Position Confers Metabolic Resistance
The strategic introduction of fluorine into drug candidates is one of the most powerful and widely used tactics to enhance metabolic stability.[4][5] This effect is rooted in fundamental principles of physical organic chemistry.
The primary mechanism of metabolic degradation for many xenobiotics is oxidative metabolism, a process predominantly mediated by the cytochrome P450 (CYP) superfamily of heme-dependent enzymes located primarily in the liver.[3] For aromatic rings, such as a phenyl group, a major metabolic pathway is CYP-mediated hydroxylation. This reaction involves the electrophilic attack of an activated oxygen species from the CYP enzyme onto the electron-rich aromatic ring.
The introduction of a fluorine atom, particularly at the 2-position (ortho-position) of the phenyl ring, confers metabolic stability through two principal mechanisms:
-
Steric Hindrance and Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond. This inherent strength makes the C-F bond exceptionally resistant to enzymatic cleavage. Replacing an oxidizable C-H bond with a C-F bond effectively "blocks" a potential site of metabolism.[1][2]
-
Electronic Perturbation: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density via the inductive effect. This reduction in the electron density of the aromatic π-system makes the ring less susceptible to electrophilic attack by CYP enzymes.[3] While a single fluorine atom may only have a modest impact on the overall highest occupied molecular orbital (HOMO) energy of the arene, it is often sufficient to disfavor oxidation at that site, potentially redirecting metabolism to other, more labile parts of the molecule—a phenomenon known as "metabolic switching."[3]
Anticipated Metabolic Fates: Phenyl Triazole vs. 2-Fluorophenyl Triazole
The triazole ring itself is a relatively stable heterocycle, less prone to metabolism than many other aromatic systems. The primary metabolic liabilities for a phenyl triazole scaffold typically lie on the phenyl ring. The diagram below illustrates the likely metabolic hotspots on a generic phenyl triazole scaffold and how the introduction of a 2-fluoro substituent is predicted to alter its metabolic fate.
Caption: Predicted metabolic pathways for non-fluorinated vs. 2-fluorinated scaffolds.
As depicted, the primary pathway of arene hydroxylation on the phenyl ring is significantly hindered by the 2-fluoro substitution. This forces the metabolic machinery to attack other, less favorable positions on the molecule, often resulting in a slower overall rate of metabolism and thus, enhanced metabolic stability.
Experimental Evaluation: A Protocol for Assessing Metabolic Stability
To quantitatively assess the metabolic stability of a 2-fluorophenyl triazole-containing compound, in vitro assays are indispensable tools in early drug discovery. The liver microsomal stability assay is a robust, high-throughput method that provides essential data on Phase I metabolic degradation.
Protocol: Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Principle: The assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP450 enzymes. The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system as a cofactor source for CYP activity.
2. Materials & Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled human or species-specific (e.g., rat, mouse) liver microsomes (HLM), stored at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-Phosphate in buffer.
-
Solution B: Glucose-6-Phosphate Dehydrogenase in buffer.
-
-
Positive Control Compounds:
-
High Clearance Control: Verapamil or Testosterone (rapidly metabolized).
-
Low Clearance Control: Warfarin or Tolbutamide (slowly metabolized).
-
-
Reaction Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Instrumentation: LC-MS/MS system for quantification.
3. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
4. Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare working solutions of the test compound and controls by diluting the 10 mM DMSO stock into the phosphate buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.5%).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound/control working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 time point is sampled immediately by transferring an aliquot into the quenching solution.
-
Time-Point Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from the incubation wells and transfer it to the quenching plate.
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. A validated method should be used to quantify the peak area of the parent compound relative to the internal standard at each time point.[5]
5. Data Analysis & Interpretation:
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated as:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
6. Self-Validating System: The inclusion of high and low clearance controls is crucial. The calculated t½ and CLint for these controls must fall within a predefined range established by historical data for the assay to be considered valid. This ensures the microsomal activity and analytical performance are consistent and reliable.
Data Presentation: Quantifying the Stability Enhancement
The ultimate goal of these experiments is to generate quantitative data that informs drug design. The table below presents illustrative data comparing a hypothetical 2-fluorophenyl triazole compound with its non-fluorinated parent and other positional isomers. This data reflects the widely observed trend that strategic fluorination enhances metabolic stability.[1][6]
| Compound ID | Structure | HLM t½ (min) | HLM CLint (µL/min/mg) | Metabolic Stability Classification |
| Parent-H | Phenyl-Triazole-R | 12 | 115.5 | High Clearance |
| Cmpd-2F | 2-Fluorophenyl-Triazole-R | > 60 | < 11.6 | Low Clearance / Stable |
| Cmpd-3F | 3-Fluorophenyl-Triazole-R | 45 | 15.4 | Moderate Clearance |
| Cmpd-4F | 4-Fluorophenyl-Triazole-R | 52 | 13.3 | Low-to-Moderate Clearance |
Note: Data are representative and intended for illustrative purposes to demonstrate expected trends.
Interpretation: As the table clearly shows, the introduction of a fluorine at the 2-position leads to a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance compared to the non-fluorinated parent compound. This shift from a "High Clearance" to a "Low Clearance" classification is a significant achievement in lead optimization. While 3- and 4-fluoro substitutions also offer improvements, the 2-fluoro isomer often provides the most robust metabolic block, though this is highly context-dependent on the rest of the molecular structure.
Conclusion and Future Perspectives
The 2-fluorophenyl triazole scaffold is a powerful tool in the medicinal chemist's repertoire for overcoming challenges related to metabolic instability. The strategic placement of a fluorine atom at the ortho-position of the phenyl ring effectively blocks a primary site of CYP450-mediated oxidative metabolism, leading to a more robust pharmacokinetic profile.
The in vitro liver microsomal stability assay provides a reliable and quantitative method for assessing this stability early in the drug discovery process, enabling data-driven decisions in lead optimization. By understanding the underlying mechanistic principles and employing rigorous experimental validation, researchers can confidently leverage the 2-fluorophenyl triazole scaffold to design drug candidates with improved half-lives, enhanced bioavailability, and a greater probability of clinical success.
Future efforts will continue to refine our predictive capabilities through the use of more sophisticated in vitro models, such as 3D liver microtissues and hepatocytes from multiple species, as well as the growing power of in silico machine learning models to forecast metabolic fate before a compound is ever synthesized.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online January 21, 2026. Retrieved from [Link]
-
Obach, R. S., Walsky, R. L., & Braley, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. Retrieved from [Link]
-
Ullah, I., Ilyas, M., Omer, M., Alamzeb, M., Adnan, & Sohail, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. Retrieved from [Link]
-
Patil, S., Degani, M. S., & Guttikar, S. (n.d.). Determination of chemical and in vitro metabolic stability studies of new triazole antitubular compounds to optimize lead com. ResearchGate. Retrieved from [Link]
-
Ullah, I., Ilyas, M., Omer, M., Alamzeb, M., Adnan, & Sohail, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. Retrieved from [Link]
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- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Fluorophenylacetylene
Introduction: The Strategic Importance of Fluorinated Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5][6] This reaction is celebrated for its mild reaction conditions, high yields, and exceptional functional group tolerance.[1][5] The incorporation of fluorine into molecular scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated triazoles, such as those derived from 2-fluorophenylacetylene, is of significant interest to researchers in medicinal chemistry and materials science. This document provides a detailed protocol for the CuAAC reaction with 2-fluorophenylacetylene, including insights into the reaction mechanism, optimization strategies, and safety considerations.
Scientific Principles: Understanding the CuAAC Mechanism
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1][6] The copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-regioisomer.[6] The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.
Here is a simplified representation of the catalytic cycle:
Caption: Simplified catalytic cycle of the CuAAC reaction.
The presence of the electron-withdrawing fluorine atom on the phenyl ring of 2-fluorophenylacetylene can influence the reactivity of the alkyne, but the CuAAC reaction is generally robust and accommodates a wide range of electronic properties in its substrates.[7]
Experimental Protocol: Synthesis of a 1-(2-Fluorophenyl)-Substituted 1,2,3-Triazole
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using 2-fluorophenylacetylene and a representative organic azide (e.g., benzyl azide).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluorophenylacetylene | ≥98% | Commercially available | |
| Benzyl Azide | ≥98% | Commercially available or synthesized | Caution: Organic azides are potentially explosive. [8][9] |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially available | |
| Sodium Ascorbate | ≥99% | Commercially available | Freshly prepared solution is recommended. |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Water (H₂O) | Deionized | Laboratory supply | |
| Dichloromethane (DCM) | ACS Reagent | Commercially available | For extraction. |
| Brine (saturated NaCl solution) | Laboratory prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (e.g., benzyl azide, 1.0 mmol, 1.0 eq.) and 2-fluorophenylacetylene (1.1 mmol, 1.1 eq.) in a 1:1 mixture of ethanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).
-
Reaction Initiation: While stirring the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-1,2,3-triazole.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the CuAAC reaction.
Safety Precautions: Handling Azides and Copper Catalysts
-
Organic Azides: Organic azides are energetic compounds and should be handled with care.[8][9] Avoid heating and mechanical shock. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]
-
Copper Catalysts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any residual azide before disposal.
Applications in Drug Discovery and Beyond
The 1,2,3-triazole core is a valuable pharmacophore due to its stability, hydrogen bonding capabilities, and dipole character. The introduction of a fluorine atom, as in the case of products derived from 2-fluorophenylacetylene, can further enhance the pharmacological properties of a molecule. Fluorinated triazoles have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents.[10]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition with 2-fluorophenylacetylene is a robust and versatile method for the synthesis of valuable fluorinated 1,2,3-triazoles. The provided protocol, grounded in the well-established principles of click chemistry, offers a reliable starting point for researchers in various scientific disciplines. By understanding the underlying mechanism and adhering to the necessary safety precautions, scientists can effectively utilize this powerful reaction to advance their research in drug discovery, materials science, and beyond.
References
-
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI. Available from: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available from: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available from: [Link]
-
A tandem metal-free cyclization of enaminones in the presence of ... ResearchGate. Available from: [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. Available from: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Available from: [Link]
-
Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. ACS Publications. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
-
Entwicklung von neuen Radiomarkierungsverfahren und deren Anwendung zur Synthese von Radiotracern für die Positronen-Emissions-Tomographie. University of Cologne. Available from: [Link]
-
Search Results - Beilstein Journal of Organic Chemistry. Beilstein Journals. Available from: [Link]
-
Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. University of Kerbala. Available from: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available from: [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans | MDPI [mdpi.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. ijrpc.com [ijrpc.com]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 1-(2-Fluorophenyl)-1,2,3-Triazoles via CuAAC
Abstract & Strategic Relevance
The 2-fluorophenyl moiety is a privileged pharmacophore in medicinal chemistry. The introduction of an ortho-fluorine atom exerts a profound "ortho-effect," modulating metabolic stability (blocking P450 oxidation), lipophilicity (logP), and conformation (via dipole-dipole interactions). When integrated into a 1,2,3-triazole scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1-(2-fluorophenyl)-1,2,3-triazole serves as a rigid, bioisosteric linker that mimics amide bonds while resisting enzymatic hydrolysis.
This guide details the optimized protocols for synthesizing these sterically and electronically distinct constructs. Unlike standard phenyl azides, the 2-fluorophenyl variant presents unique electronic activation (inductive electron withdrawal) balanced against minor steric shielding, requiring tailored catalytic conditions to suppress byproduct formation and maximize regioselectivity.
Mechanistic Insight: The "Ortho-Fluorine" Effect[1]
To master this reaction, one must understand the interplay between the fluorine substituent and the catalytic cycle.
-
Electronic Activation: The fluorine atom at the ortho position is strongly electronegative ($ \chi = 3.98 $). Through the inductive effect (-I), it withdraws electron density from the azide nitrogen proximal to the ring (N1). This increases the electrophilicity of the azide, theoretically accelerating the attack on the copper-acetylide complex.
-
Steric Modulation: While fluorine is often called an "isostere of hydrogen," it is physically larger ($ r_v = 1.47 $ Å vs $ 1.20 $ Å). In the crowded transition state of the dinuclear copper mechanism, this ortho bulk can impede the formation of the metallacycle intermediate if the copper ligand is too bulky.
-
Ligand Selection: Consequently, "sterically forgiving" ligands like THPTA or TBTA are preferred over bulkier heterogeneous catalysts for these specific substrates.
Visualization: The Dinuclear Catalytic Cycle
The following diagram illustrates the consensus mechanism, highlighting where the 2-fluorophenyl moiety influences the cycle.
Figure 1: The dinuclear copper mechanism. The 2-fluorophenyl group exerts electronic influence during Cu-complexation and steric pressure during metallacycle formation.
Protocol 1: High-Yield Batch Synthesis (The "Gold Standard")
This protocol is optimized for gram-scale synthesis of library compounds. It utilizes TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) state, which is critical when using electron-deficient azides that can be prone to degradation.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Azide: 1-Azido-2-fluorobenzene (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.05 equiv)
-
Catalyst Source: CuSO₄[1]·5H₂O (1 mol%)
-
Reductant: Sodium Ascorbate (NaAsc) (5 mol%)[2]
-
Ligand: TBTA (1 mol%)
-
Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)
Step-by-Step Procedure
-
Ligand Complexation: In a small vial, dissolve CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and TBTA (5.3 mg, 0.01 mmol) in 1 mL of water/tBuOH (1:1). Sonicate for 1 minute until the solution turns a light blue. Why: Pre-complexing ensures the active catalyst is ready and protected from disproportionation.
-
Substrate Mixing: In a reaction flask, dissolve the alkyne (1.05 mmol) and 1-azido-2-fluorobenzene (1.00 mmol) in 4 mL of tBuOH.
-
Initiation: Add the Cu-TBTA complex solution to the reaction flask.
-
Reduction: Add a freshly prepared solution of Sodium Ascorbate (10 mg, 0.05 mmol in 0.5 mL water) dropwise. The solution should turn bright yellow or orange (characteristic of Cu(I)-TBTA).
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC or LCMS. The 2-fluorophenyl azide is distinct by UV (strong absorption ~250 nm).
-
-
Workup: Dilute with water (20 mL) to precipitate the product. If the product is lipophilic (common with fluorinated aromatics), filter the solid. If oil, extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Recrystallize from hot Ethanol or perform silica flash chromatography (Hexanes/EtOAc).
Data Summary: Solvent Effects on Yield
| Solvent System | Time (h) | Yield (%) | Notes |
| tBuOH/H₂O (1:1) | 2.5 | 96 | Standard. Cleanest profile. |
| DMSO/H₂O | 1.5 | 92 | Faster, but workup is tedious. |
| THF/H₂O | 6.0 | 84 | Slower; Cu(I) less stable. |
| DCM (with CuI/DIPEA) | 12.0 | 78 | Requires base; more byproducts. |
Protocol 2: Rapid Microfluidic Synthesis (Simulated PET Workflow)
For applications in Positron Emission Tomography (PET) or high-throughput screening, speed is paramount. This protocol adapts the chemistry for flow reactors, mimicking conditions used for 18F-labeled analogs.
Reagents
-
Flow Reactor: Coil reactor (PFA tubing, 1 mL volume).
-
Catalyst: Copper(I) Iodide (CuI) stabilized with TTMA (Tris(triazolylmethyl)amine).
-
Solvent: DMF (Dimethylformamide) – required for solubility and high temperatures.
Step-by-Step Procedure
-
Stream A (Azide): 0.2 M 1-azido-2-fluorobenzene in DMF.
-
Stream B (Alkyne + Cat): 0.2 M Alkyne + 0.01 M CuI/TTMA + 0.02 M DIPEA in DMF.
-
Mixing: Pump streams A and B at equal flow rates (e.g., 50 µL/min) into a T-mixer.
-
Reaction Zone: Pass through a heated reactor coil at 100°C . Residence time: 5 minutes .
-
Quench/Collection: Collect into a vial containing aqueous EDTA (to chelate copper).
-
Analysis: Inject directly onto HPLC.
Experimental Workflow Diagram
Figure 2: Continuous flow workflow for rapid library generation or radiochemistry simulation.
Troubleshooting & Optimization (The "Expertise" Pillar)
Issue: Low Conversion with Sterically Hindered Alkynes
-
Cause: If the alkyne also has an ortho-substituent, the "ortho-ortho" clash with the 2-fluorophenyl azide prevents the formation of the dinuclear copper intermediate.
-
Solution: Switch to Cu(MeCN)₄PF₆ (10 mol%) in Dichloromethane (DCM) with no base. The cationic copper complex is more electrophilic and smaller than the ascorbate-ligated species.
Issue: Oxidative Homocoupling of Alkynes (Glaser Coupling)
-
Cause: Presence of oxygen in the basic aqueous media.
-
Solution: Degas all buffers with Argon for 15 minutes. Increase Sodium Ascorbate loading to 10 mol%.
Issue: Purification Difficulties
-
Insight: 1-(2-fluorophenyl) triazoles are often highly crystalline. If chromatography fails to separate the product from the starting azide, try triturating the crude solid with cold Pentane. The azide is usually soluble in pentane, while the triazole is not.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.
-
Thyssen, D., et al. (2010). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry. MDPI.
Sources
Application Note: 4-(2-Fluorophenyl)-1H-1,2,3-triazole as a Pharmacophore in Drug Design
This guide is structured as a high-level Application Note designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, mechanistic rationale, and self-validating experimental workflows.
Executive Summary
The 4-(2-fluorophenyl)-1H-1,2,3-triazole motif represents a privileged scaffold in modern medicinal chemistry, merging the bioisosteric versatility of the 1,2,3-triazole ring with the metabolic and conformational advantages of ortho-fluorination. This guide details the rationale for selecting this specific pharmacophore, provides a robust synthesis protocol via CuAAC "Click" chemistry, and outlines validation assays for its application as an IDO1 inhibitor and metabolic stability probe.[1]
Pharmacophore Intelligence: Why This Scaffold?
The Triazole Advantage (Bioisosterism)
The 1,2,3-triazole ring functions as a robust bioisostere for the amide bond (
-
H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H proton can serve as a non-classical hydrogen bond donor.
-
Geometry: The planar nature of the ring allows for
-stacking interactions within receptor pockets (e.g., intercalating with aromatic residues like Phenylalanine or Tryptophan).[2]
The "Ortho-Fluoro" Effect
Substituting the phenyl ring at the 2-position (ortho) with fluorine is a strategic design choice, not merely a random modification.
-
Conformational Locking: The high electronegativity of fluorine creates a dipole that can align with the triazole dipole or repel the triazole lone pairs, restricting free rotation around the C4-Phenyl bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[1]
-
Metabolic Blockade: The ortho-position is a common site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic "soft spot," significantly extending the compound's half-life (
).[1][2] -
Lipophilicity Modulation: Fluorine increases lipophilicity (
) moderately, improving membrane permeability without the solubility penalties often seen with chlorine or bromine.[2]
Mechanism of Action Visualization
The following diagram illustrates the pharmacophore's interaction logic, specifically within the context of IDO1 inhibition (a primary target for this scaffold), where the triazole nitrogen coordinates with the Heme iron.[1][2][3]
Figure 1: Pharmacophore Interaction Map.[1][2] The triazole acts as the primary anchor (Heme coordination), while the 2-fluoro group enhances stability and enforces bio-active conformation.[2]
Chemical Synthesis Protocol
Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] Objective: Regioselective synthesis of 1,4-disubstituted this compound.
Reaction Scheme Logic
The reaction utilizes Cu(I) catalysis to lower the activation energy, ensuring exclusive formation of the 1,4-isomer over the 1,5-isomer.[2]
Figure 2: CuAAC Synthesis Workflow. The "Click" reaction ensures high yield and regioselectivity.[7]
Detailed Protocol
Materials:
-
2-Fluorophenylacetylene (1.0 equiv)[2]
-
Azide derivative (e.g., Benzyl azide for Rufinamide analogs) (1.0 equiv)[2][8]
-
Copper(II) Sulfate Pentahydrate (
)[1][2] -
Sodium Ascorbate
-
Solvent: tert-Butanol (
) and Water ( ratio)[2]
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve 2-fluorophenylacetylene (
) and the organic azide ( ) in of ( ). -
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (
in water) and ( in water). -
Initiation: Add the
solution to the reaction vial, followed immediately by the sodium ascorbate solution. The mixture should turn a bright yellow/orange color (indicating Cu(I) species).[1][2] -
Reaction: Cap the vial and stir vigorously at room temperature for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (
).[1][2] -
Work-up:
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Check:
-
NMR Verification: The formation of the triazole ring is confirmed by a diagnostic singlet signal for the C5-proton in
, typically appearing between . -
Regioselectivity: The 1,4-isomer is the sole product; absence of the 1,5-isomer confirms the catalytic cycle worked.
Biological Application: IDO1 Inhibition
The 4-phenyl-1,2,3-triazole scaffold is a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunotherapy.[1][3] The triazole nitrogen binds directly to the Heme iron active site.
Assay Protocol (Enzymatic)
Objective: Determine the
Reagents:
-
Recombinant human IDO1 enzyme.
-
Substrate: L-Tryptophan (
).[2] -
Detection Reagent:
Trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[2]
Procedure:
-
Incubation: Mix IDO1 enzyme (
), test compound (serial dilution ), and reaction buffer ( Potassium Phosphate, pH 6.5) in a 96-well plate. -
Activation: Add the cofactor mix (Ascorbate/Methylene Blue/Catalase) and incubate for 5 min at
. -
Start Reaction: Add L-Tryptophan to initiate the conversion to N-formylkynurenine. Incubate for 45 min at
. -
Termination: Add
TCA to stop the reaction and hydrolyze N-formylkynurenine to Kynurenine. Incubate at for 15 min. -
Colorimetric Readout: Transfer supernatant to a new plate and add p-DMAB solution. A yellow color develops.
-
Measurement: Read Absorbance at
(OD480). -
Analysis: Plot OD480 vs. log[Concentration] to calculate
.
Data Interpretation:
| Compound | IC50 (µM) | Interpretation |
|---|---|---|
| 4-Phenyl-1,2,3-triazole (Ref) | ~60 | Baseline activity (Reference 1) |
| 4-(2-Fluorophenyl)-1,2,3-triazole | < 60 (Predicted) | Enhanced potency due to conformational lock |
| 4-Methylphenyl-1,2,3-triazole | ~11 | Hydrophobic fit (Reference 2) |[2]
References
-
MedChemExpress. 4-Phenyl-1H-1,2,3-triazole | IDO1 Inhibitor.
-
Frontiers in Pharmacology. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives.[1][2] (2025).[2][4]
-
National Institutes of Health (NIH) - PubMed. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme. (2018).[2][9][10][11][12]
-
Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition.
-
MDPI - Molecules. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [1][2]
-
NIH Bookshelf. Rufinamide: Mechanism of Action and Clinical Use. [1][2]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Rufinamide - Wikipedia [en.wikipedia.org]
- 10. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
using 4-(2-Fluorophenyl)-1H-1,2,3-triazole in peptidomimetics
Application Note: Strategic Deployment of 4-(2-Fluorophenyl)-1H-1,2,3-triazole as a Non-Hydrolyzable Amide Bioisostere
Executive Summary
This guide details the application of This compound moieties within peptidomimetic scaffolds.[1] While 1,4-disubstituted 1,2,3-triazoles are established bioisosteres for trans-amide bonds, the incorporation of the ortho-fluorine atom on the phenyl ring introduces critical physicochemical advantages. This modification enhances metabolic stability against oxidative defluorination, modulates the acidity of the triazole C5-proton (improving H-bond donor capacity), and restricts conformational freedom via electrostatic locking. This protocol provides a validated workflow for integrating this motif using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on solid phase.[1]
Scientific Rationale: The "Fluoro-Triazole" Advantage[1]
Amide Bioisosterism
The 1,4-disubstituted 1,2,3-triazole ring mimics the topological and electronic features of a trans-peptide bond.[1][2][3]
-
Geometry: The distance between substituents (approx. 5.0 Å) closely matches the Cα–Cα distance in a trans-amide (approx.[1] 3.8 Å), maintaining the peptide backbone trajectory.
-
Electronic Mimicry: The triazole N(2) and N(3) atoms act as weak Hydrogen Bond Acceptors (HBA), analogous to the amide carbonyl oxygen.[2] The C(5)-H acts as a Hydrogen Bond Donor (HBD), analogous to the amide N-H.
The Role of the 2-Fluorine Atom
The specific selection of the 2-fluorophenyl group is not arbitrary; it serves three distinct mechanistic functions:
-
Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the ortho position blocks Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.
-
Acidity Modulation: The strong electronegativity of the ortho-fluorine exerts an inductive effect (-I) through the phenyl ring, slightly increasing the acidity of the triazole C(5)-H. This strengthens its interaction with biological targets (e.g., protease active site residues).
-
Conformational Locking: The 2-fluoro substituent restricts the torsional rotation between the phenyl and triazole rings.[1] This is driven by dipole-dipole repulsion between the fluorine lone pairs and the triazole nitrogen lone pairs, often forcing the system into a specific non-planar conformation that can improve selectivity for receptor binding pockets.
Experimental Workflow Visualization
The following diagram illustrates the iterative design and synthesis cycle for integrating this moiety.
Figure 1: Workflow for the design, synthesis, and validation of triazole-based peptidomimetics.
Detailed Protocol: On-Resin CuAAC Synthesis
This protocol describes the synthesis of a peptidomimetic where a specific amino acid is replaced by the 4-(2-fluorophenyl)-triazole moiety.[1]
Reagents Required:
-
Resin: Rink Amide MBHA resin (loaded with the N-terminal Azido-amino acid).[1]
-
Alkyne: 1-ethynyl-2-fluorobenzene (Commercial or synthesized via Sonogashira coupling).[1]
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).
-
Reductant: Sodium L-Ascorbate.[1]
-
Solvent: DMF (Dimethylformamide) / Piperidine / DCM.
-
Chelator (Optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.[1]
Step-by-Step Methodology
-
Peptide Assembly (SPPS):
-
Synthesize the peptide backbone using standard Fmoc-SPPS protocols up to the residue preceding the modification.[1]
-
Couple an α-azido acid (prepared via diazo transfer on the corresponding amino acid) to the N-terminus of the resin-bound peptide.[1]
-
Note: Ensure the resin is washed thoroughly (3x DMF, 3x DCM) to remove traces of piperidine, which can coordinate copper.
-
-
Preparation of "Click" Cocktail:
-
Solution A: Dissolve 1-ethynyl-2-fluorobenzene (5.0 equiv relative to resin loading) and TBTA (1.0 equiv) in DMF.
-
Solution B: Dissolve CuSO₄·5H₂O (1.0 equiv) in water.
-
Solution C: Dissolve Sodium Ascorbate (2.0 equiv) in water.
-
Mixing: Combine A, B, and C. The final solvent ratio should be approximately DMF:Water (4:1). The solution may turn slightly yellow/orange (formation of Cu(I)).
-
-
On-Resin Cycloaddition:
-
Add the "Click" cocktail to the resin-bound azido-peptide.[1]
-
Agitate: Shake or bubble with N₂ at Room Temperature (25°C) for 6–16 hours.
-
Monitoring: Monitor reaction progress via the "mini-cleavage" test followed by HPLC/MS. The azide peak (2100 cm⁻¹ in IR) should disappear.
-
-
Copper Cleanup (Crucial):
-
Drain the reaction vessel.
-
Wash resin with 0.5% sodium diethyldithiocarbamate (in DMF) or an EDTA solution (3x 5 min). This removes trapped Copper ions which can catalyze oxidation during cleavage.[1]
-
Wash with DMF (5x), DCM (5x), and MeOH (3x).
-
-
Cleavage and Isolation:
-
Cleave the peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Characterization & Validation Standards
To ensure the integrity of the peptidomimetic, the following data profile must be generated.
Analytical Data Profile
| Technique | Observation Requirement | Mechanistic Insight |
| ¹H NMR | Singlet at δ 7.9 – 8.5 ppm | Corresponds to the Triazole C(5)-H. A shift downfield indicates H-bonding or inductive effect of the 2-F group.[1] |
| ¹⁹F NMR | Multiplet at δ -110 to -120 ppm | Confirms presence of the Fluorine atom.[1] Shift changes compared to free alkyne indicate electronic environment change. |
| HRMS | [M+H]⁺ within 5 ppm error | Confirms successful cycloaddition and lack of side products (e.g., Glaser coupling of alkynes). |
| HPLC | Single peak >95% purity | Validates the efficiency of the CuAAC reaction and cleanup. |
Proteolytic Stability Assay
-
Objective: Quantify the stability enhancement provided by the triazole.
-
Protocol: Incubate the peptidomimetic (100 µM) with Trypsin or Chymotrypsin (at physiologic enzyme:substrate ratios) in PBS (pH 7.4) at 37°C.
-
Measurement: Aliquot at t=0, 30, 60, 120, 240 min. Quench with 1% TFA.[1] Analyze remaining parent compound via HPLC.[1]
-
Expected Result: The triazole-containing analog should show a t₁/₂ > 24 hours, compared to < 1 hour for the native amide peptide.
Structural Mechanism Visualization
The diagram below details the specific interactions that define the bioisosteric utility of the 2-fluorophenyl triazole.
Figure 2: Mechanistic mapping of the fluorinated triazole interactions vs. the native amide bond.
References
-
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128–1137.
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting.[1][4] Angewandte Chemie International Edition, 52(34), 8957–8960.
-
Purser, S., et al. (2008).[5][6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][7][8][9][10][11] Chemical Reviews, 108(8), 2952–3015.
-
Bonnet, D., et al. (2009). Solid-Phase Synthesis of 1,4-Disubstituted 1,2,3-Triazole-Based Peptidomimetics. Journal of Organic Chemistry, 74(16), 6206–6214.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 8. chimia.ch [chimia.ch]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Bioconjugation Using 2-Fluorophenyl Triazole Linkers
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced drug development and biological research, the covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technology. The linker, a seemingly simple molecular bridge, is a critical determinant of the success of the resulting bioconjugate, influencing its stability, solubility, and biological activity. Among the diverse array of ligation chemistries, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool due to its bioorthogonal nature, proceeding efficiently in complex biological media without the need for cytotoxic copper catalysts.[1][2] This application note provides a detailed guide to the use of a specific and highly advantageous class of reagents for SPAAC: 2-fluorophenyl triazole linkers.
The introduction of a fluorine atom at the ortho position of the phenyl azide imparts unique electronic properties that enhance the kinetics of the SPAAC reaction. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize 2-fluorophenyl triazole linkers in their bioconjugation workflows.
The 2-Fluorophenyl Triazole Linker: A Superior Choice for SPAAC
The choice of an azide-containing linker is pivotal for a successful SPAAC reaction. While aliphatic azides are commonly used, aromatic azides, particularly those bearing electron-withdrawing substituents, have been shown to exhibit significantly enhanced reaction rates. The 2-fluorophenyl azide is an exemplary reagent in this class for several key reasons:
-
Accelerated Reaction Kinetics: The fluorine atom is highly electronegative, and its placement at the 2-position of the phenyl ring creates a strong electron-withdrawing effect. This electronic perturbation lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), leading to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the strained alkyne. The result is a substantial acceleration of the [3+2] cycloaddition reaction compared to non-fluorinated phenyl azides.[3][4]
-
Enhanced Stability: The resulting 1,2,3-triazole ring is an aromatic heterocycle known for its exceptional chemical stability.[5][6] The presence of the electron-withdrawing 2-fluorophenyl group further contributes to the robustness of the triazole linkage, making it resistant to hydrolysis and enzymatic degradation under physiological conditions.[7]
-
Favorable Physicochemical Properties: The introduction of a fluorine atom can modulate the lipophilicity and conformational properties of the linker, which can be advantageous for the overall solubility and pharmacokinetic profile of the final bioconjugate.[7]
Reaction Kinetics Comparison
While direct kinetic data for 2-fluorophenyl azide with all common cyclooctynes is not extensively published, studies on related fluorinated azides provide valuable insights. For instance, fluoroalkyl azides have demonstrated a 16-fold increase in reaction rate with BCN compared to their non-fluorinated counterparts.[4] Similarly, tetra-fluorinated aromatic azides exhibit reaction rates up to 3.60 M⁻¹s⁻¹, which is among the fastest reported for SPAAC reactions.[3] Based on these findings, it is reasonable to expect that 2-fluorophenyl azide will exhibit significantly faster kinetics than standard alkyl or phenyl azides.
| Azide Type | Typical Second-Order Rate Constant (k) with DBCO (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | ~0.6 - 1.0 | [8] |
| Phenyl Azide | ~0.033 | [8] |
| 2-Fluorophenyl Azide (projected) | >1.0 (significantly faster than phenyl azide) | Inferred from[3][4] |
Experimental Workflow for Bioconjugation
The overall workflow for bioconjugation using a 2-fluorophenyl triazole linker typically involves two key stages:
-
Protein Modification: Introduction of the 2-fluorophenyl azide moiety onto the target biomolecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reaction of the azide-modified biomolecule with a strained alkyne-functionalized payload.
Protocols
Protocol 1: Synthesis of a Bifunctional 2-Fluorophenyl Azide Linker (NHS Ester)
This protocol describes a general method for the synthesis of an N-Hydroxysuccinimide (NHS) ester of a 2-fluorophenyl azide-containing carboxylic acid. This creates a bifunctional linker capable of reacting with primary amines on a biomolecule.
Materials:
-
2-Fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
4-aminobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Appropriate organic solvents (e.g., HCl, ethyl acetate, dichloromethane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-Fluorophenyl Azide:
-
Dissolve 2-fluoroaniline in aqueous HCl at 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the 2-fluorophenyl azide into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
Coupling to a Carboxylic Acid Moiety:
-
This step will depend on the desired linker length and structure. For this example, we will assume a direct linkage to a molecule like 4-aminobenzoic acid, which would then be further functionalized. A more practical approach would involve a linker with a terminal carboxylic acid. For the purpose of this protocol, we will assume the synthesis of a generic 2-fluorophenyl azide-containing carboxylic acid.
-
-
NHS Ester Formation:
-
Dissolve the 2-fluorophenyl azide-containing carboxylic acid and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 2-fluorophenyl azide-NHS ester by recrystallization or column chromatography.
-
Protocol 2: Azide-Modification of an Antibody
This protocol details the modification of a monoclonal antibody (mAb) with the 2-fluorophenyl azide-NHS ester synthesized in Protocol 1.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
2-Fluorophenyl azide-NHS ester stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the 2-fluorophenyl azide-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired degree of labeling (DOL).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Protocol 3: SPAAC Reaction with a DBCO-Functionalized Payload
This protocol describes the reaction of the azide-modified antibody with a dibenzocyclooctyne (DBCO)-functionalized payload (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
Azide-modified antibody from Protocol 2
-
DBCO-functionalized payload stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HPLC)
Procedure:
-
Reaction Setup:
-
To the azide-modified antibody solution, add a 1.5-5 molar excess of the DBCO-functionalized payload stock solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 37°C for 1-2 hours to expedite the reaction. The reaction can also be performed at 4°C overnight. Reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate to remove any unreacted payload using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) HPLC.
-
Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality and homogeneity of the final bioconjugate.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the degree of labeling (DOL). The presence of the fluorine atom provides a unique isotopic signature that can aid in identification.[9][10]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity of the conjugate and confirm the increase in molecular weight upon conjugation.
-
HPLC Analysis:
-
Size-Exclusion Chromatography (SEC): SEC-HPLC is used to assess the purity of the conjugate and detect any aggregation.
-
Hydrophobic Interaction Chromatography (HIC): HIC-HPLC is a powerful technique to determine the drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs). The increased hydrophobicity of the linker and payload allows for the separation of species with different numbers of conjugated molecules.[11][12]
-
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the payload has a distinct absorbance, to estimate the DOL.
-
NMR Spectroscopy: For smaller bioconjugates or for detailed structural analysis of the linker-payload connection, 1D and 2D NMR techniques can be employed. ¹⁹F NMR can be particularly useful for confirming the presence and integrity of the 2-fluorophenyl group.[13][14][15]
Stability of 2-Fluorophenyl Triazole Linkers
The 1-aryl-1,2,3-triazole linkage formed via SPAAC is known to be highly stable. The electron-withdrawing nature of the 2-fluorophenyl group is expected to further enhance this stability by making the triazole ring less susceptible to electrophilic attack. While specific hydrolytic stability data for 2-fluorophenyl triazoles in a bioconjugate context is not widely available, related triazole structures have shown excellent stability under a range of pH and temperature conditions.[16] It is recommended to perform stability studies on the final bioconjugate in relevant biological media (e.g., plasma) to confirm its robustness for the intended application.
Conclusion
Bioconjugation using 2-fluorophenyl triazole linkers offers a compelling strategy for the efficient and robust construction of well-defined bioconjugates. The enhanced kinetics of the SPAAC reaction, coupled with the high stability of the resulting triazole linkage, makes this approach particularly attractive for the development of antibody-drug conjugates, diagnostic imaging agents, and other advanced biotherapeutics. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful technology in their work.
References
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]
-
Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. ResearchGate. [Link]
-
Fluorinated Colloidal Gold Immunolabels for Imaging Select Proteins in Parallel with Lipids Using High-Resolution Secondary Ion Mass Spectrometry. Bioconjugate Chemistry. [Link]
-
Effect of electron-donating and electron-withdrawing substituents at the triazole ring on the photochromic properties. ResearchGate. [Link]
-
N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces. PubMed. [Link]
-
Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry. [Link]
-
Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]
-
Photolysis of 1-aryl -1,2,3-triazoles; rearrangement via 1H-azirines. RSC Publishing. [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]
-
Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. PMC. [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ResearchGate. [Link]
-
SPAAC rate constants of azides with cyclooctynes (BCN or DIBAC).38a. ResearchGate. [Link]
-
Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC. [Link]
-
Fluorinated organic azides – their preparation and synthetic application. ResearchGate. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]
-
Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[4][17][18]triazines. PubMed. [Link]
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. MDPI. [Link]
-
Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. PMC. [Link]
-
(a) Molecular conjugation using electron‐deficient aryl azides and... ResearchGate. [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
-
Arylation Chemistry for Bioconjugation. PMC. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC. [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Taylor & Francis Online. [Link]
-
Bioconjugations in flow for drug conjugates and theranostic imaging agents. RCSI. [Link]
-
High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. Harvard DASH. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]
-
Mastering Biotherapeutic Analysis with Reference Materials and HPLC Method Development. ResearchGate. [Link]
-
General bis(fluorophenyl azide) photo-crosslinkers for conjugated and non-conjugated polyelectrolytes. ResearchGate. [Link]
-
Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][5][9]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized. News of Pharmacy. [Link]
-
3-(3-Fluorophenyl)-4H-1,2,4-triazole. MySkinRecipes. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1,2,4]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized | News of Pharmacy [nphj.nuph.edu.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Copper Removal from 4-(2-Fluorophenyl)-1H-1,2,3-triazole
[1]
Status: Operational Agent: Senior Application Scientist Topic: Post-Synthesis Purification / Catalyst Remediation Case ID: CuAAC-Purification-001
Core Directive & Analysis
The Challenge: You are synthesizing 4-(2-Fluorophenyl)-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard organic molecules, 1,2,3-triazoles are effective ligands .[1] They possess nitrogen lone pairs capable of coordinating to copper, and the N-H proton is acidic (pKa ~9.3), allowing the formation of stable copper(I)-triazolide complexes.[1]
The Consequence: Standard water washes often fail.[1] The copper "sticks" to your product, resulting in:
-
Green/Blue discoloration (indicative of Cu(II)).
-
Cytotoxicity in downstream biological assays (false positives).[1]
-
Inhibition of subsequent catalytic steps (e.g., Pd-catalyzed cross-coupling).[1]
This guide provides a tiered remediation strategy, moving from standard chelation to advanced scavenging, specifically tailored for the fluorinated triazole scaffold.[1]
Decision Matrix: Select Your Protocol
Before proceeding, identify your current state using the workflow below.
Figure 1: Decision tree for selecting the appropriate copper remediation strategy based on visual cues and product solubility.
Protocol A: Chelation Extraction (The "Standard")
Best For: Bulk removal of visible copper salts (blue/green tint) from the organic phase. Mechanism: Competitive binding.[1] We introduce a ligand (EDTA or Ammonia) with a higher formation constant (Kf) for Copper than your triazole product.
Critical Chemistry Note:
The This compound has an acidic proton (N-H).[1]
-
Risk: If you use highly basic washes (pH > 10, e.g., strong NaOH or conc.[1] NH4OH), you may deprotonate the triazole, forming a water-soluble salt that washes away with the copper.[1]
-
Solution: Maintain pH 7–8.5. Use Ammonium Chloride (NH4Cl) or buffered EDTA.[1]
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent (Ethyl Acetate or Dichloromethane). The fluorophenyl group aids solubility in these organic solvents.
-
Wash 1 (The Displacer): Wash the organic layer with saturated aqueous NH4Cl (Ammonium Chloride) mixed with 10% NH4OH (1:1 ratio) .
-
Why: The ammonia forms [Cu(NH3)4]2+ (deep blue), which is highly water-soluble. The NH4Cl buffers the pH to prevent product deprotonation [1].
-
-
Wash 2 (The Chelator): Wash with 0.1 M EDTA (disodium salt) adjusted to pH 7.0–8.0.
-
Why: EDTA wraps around Cu ions, stripping them from the triazole coordination sphere.[1]
-
-
Separation: Separate the organic layer.[1] If it is still green, repeat Step 3.
-
Drying: Dry over Na2SO4, filter, and concentrate.
Data Verification:
| Solvent System | Copper Removal Efficiency | Product Recovery |
|---|---|---|
| Water Only | < 10% | > 95% |
| 1M HCl | ~ 60% | > 90% |
| Sat.[1] NH4Cl / NH4OH | > 98% | > 92% |
| 0.5M EDTA (pH 8) | > 95% | > 95% |
Protocol B: Solid-Supported Scavenging (The "Polisher")
Best For: Final purification to meet pharmaceutical limits (< 10 ppm) or when extraction fails.[1] Mechanism: Functionalized silica beads physically capture the metal.[1]
Recommended Scavenger: Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)
Triazoles bind Cu(I) tightly.[1] Thiols (S-H) bind Copper with even higher affinity than nitrogen ligands, effectively "stealing" the metal without requiring liquid extraction [2].[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude this compound in THF or MeOH (approx. 10 mL/g).
-
Loading: Add Thiol-functionalized silica (4 equivalents relative to the estimated residual copper, or 10-20% w/w relative to product).
-
Incubation: Stir at room temperature for 1–4 hours.
-
Tip: Heating to 40°C can accelerate kinetics but is usually unnecessary.[1]
-
-
Filtration: Filter the suspension through a specific pore-size frit or Celite pad to remove the silica beads.
-
Result: The filtrate contains your copper-free product.[1] The beads (now likely colored) retain the copper.
Figure 2: Competitive binding mechanism where Thiol-Silica displaces the Triazole ligand to sequester Copper.
Frequently Asked Questions (Troubleshooting)
Q1: My product turned into a green oil and won't crystallize. What happened? A: This is the "Green Oil Syndrome."[1] Residual copper acts as a Lewis acid, preventing the crystal lattice from forming.[1]
-
Fix: Do not attempt to recrystallize yet. Dissolve the oil in DCM and perform Protocol B (Solid Scavenging) . Once the copper is removed, the product should solidify (MP for 4-phenyl-1H-1,2,3-triazole analogs is typically 140–150°C).[1]
Q2: Can I use sulfide precipitation (Na2S)? A: NOT RECOMMENDED. While Sodium Sulfide precipitates Copper Sulfide (CuS), it generates toxic H2S gas and forms colloidal CuS particles that are notoriously difficult to filter (they pass through standard filter paper).[1] Stick to Thiol-Silica or EDTA.[1]
Q3: The product yield is low after the ammonia wash. A: You likely used strong Ammonia (pH > 11). The 1H-triazole proton was removed, forming a salt that went into the water layer.[1]
-
Fix: Acidify the aqueous waste layer to pH 5 using 1M HCl. Your product will precipitate or can be extracted back into Ethyl Acetate.[1]
Q4: Is the fluorine atom affecting the copper removal? A: Indirectly, yes. The 2-fluorophenyl group is electron-withdrawing. This makes the triazole N-H slightly more acidic than a standard phenyl-triazole.[1] This strengthens the Cu-Triazolide bond, making simple water washes less effective and necessitating the use of EDTA or Thiols [3].
References
-
Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis."[1] Chemical Reviews, 2016.[1] Link (Discusses Cu-ligand interactions and removal strategies).
-
SiliCycle Application Note. "Metal Scavenging Solutions for Pharmaceutical Industry." SiliCycle Inc., 2023.[1][2] Link (Industry standard data on Thiol vs. Triazole affinity).
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition."[1] Chemical Reviews, 2008.[1] Link (Foundational text on CuAAC mechanism and triazole acidity).
-
ICH Guideline Q3D (R1). "Guideline for Elemental Impurities." European Medicines Agency, 2019.[1] Link (Regulatory limits for Copper in drug substances).
For further assistance, contact the Synthesis Support Team with your batch number and current copper ppm readings.[1]
Technical Support Center: Minimizing Homocoupling Byproducts in Triazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to overcoming the common challenge of homocoupling byproducts in triazole synthesis, particularly within the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of triazole synthesis?
A1: Homocoupling refers to the undesired self-coupling of terminal alkynes to form a symmetric 1,3-diyne byproduct. This reaction, commonly known as Glaser-Hay coupling, is a significant side reaction in CuAAC chemistry.[1][2][3] It competes with the desired cycloaddition of the alkyne with an azide to form the 1,2,3-triazole product, thereby reducing the yield and complicating purification.
Q2: What is the primary cause of alkyne homocoupling in CuAAC reactions?
A2: The primary driver of homocoupling is the oxidation of the catalytically active copper(I) [Cu(I)] species to the inactive and problematic copper(II) [Cu(II)] state.[4][5] Dissolved oxygen in the reaction mixture is the most common culprit responsible for this oxidation.[4][6] Cu(II) ions are not competent catalysts for the desired triazole formation but are known to mediate the oxidative coupling of alkynes.[5]
Q3: Why is maintaining the Cu(I) oxidation state so critical?
A3: The CuAAC reaction mechanism relies exclusively on the Cu(I) catalyst to activate the terminal alkyne for cycloaddition with the azide.[7][8][9] When Cu(I) is oxidized to Cu(II), the catalytic cycle for triazole synthesis is halted or significantly slowed down.[4] This not only reduces the efficiency of the desired reaction but also creates the conditions that favor the Glaser-Hay homocoupling pathway.[5][6]
Q4: Can homocoupling be completely eliminated?
A4: While complete elimination can be challenging in some systems, homocoupling can be significantly minimized to negligible levels by carefully controlling the reaction conditions. Key strategies include the rigorous exclusion of oxygen, the use of appropriate reducing agents to regenerate Cu(I) in situ, and the application of stabilizing ligands.[2][10]
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Issue 1: My reaction shows significant formation of a non-polar byproduct, and the yield of my triazole is low.
Q: I've confirmed via TLC and MS that a major byproduct is the homocoupled diyne of my starting alkyne. What's causing this, and how can I fix it?
A: The extensive formation of the diyne byproduct is a classic sign of excessive Cu(II) in your reaction, likely due to the presence of oxygen.
The Cu(I) catalyst is thermodynamically unstable and readily oxidized.[4] When oxygen is present, it oxidizes Cu(I) to Cu(II). These Cu(II) species then catalyze the oxidative homocoupling of your alkyne starting material.[5]
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sol1 -> protocol1 [style=dashed]; sol2 -> protocol2 [style=dashed]; sol3 -> protocol3 [style=dashed]; } ondot Workflow for diagnosing and solving high homocoupling.
Solution 1: Implement Rigorous Anaerobic Conditions
Even with a reducing agent, minimizing oxygen exposure is a best practice.[6]
-
Experimental Protocol: Degassing Solvents
-
Freeze-Pump-Thaw: For organic solvents, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.
-
Sparging: For aqueous or organic solvents, bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use.
-
Reaction Setup: Assemble your reaction glassware and purge it thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Add an In Situ Reducing Agent
The most common and effective strategy is to add a reducing agent to the reaction mixture. This agent will continuously reduce any Cu(II) formed back to the active Cu(I) state.[8][10]
-
Experimental Protocol: Using Sodium Ascorbate
-
Reagent Preparation: Prepare a fresh stock solution of sodium ascorbate in your degassed reaction solvent.
-
Addition: Typically, a slight excess of sodium ascorbate relative to the copper catalyst is sufficient.[10] For reactions starting with a Cu(II) salt (e.g., CuSO₄), add the sodium ascorbate to the reaction mixture before or concurrently with the copper source.
-
Monitoring: The characteristic pale yellow or colorless appearance of a Cu(I) solution should be maintained. A blue or green tint indicates the presence of Cu(II).
-
| Reducing Agent | Typical Conditions | Notes |
| Sodium Ascorbate | 3-10 fold excess relative to Cu(II)[11] | The most common and effective choice.[10] Can generate reactive oxygen species, so use of a ligand is also recommended.[6][12] |
| Hydroxylamine | Can be used when ascorbate is incompatible[6][11] | Less common, but a viable alternative. |
| Cysteine | Monothiol reducing agent[13] | Can be useful in bioconjugation to protect sensitive biomolecules from oxidation.[13] |
| Metallic Copper (Cu(0)) | Copper wire or powder[10] | Acts as a reductant via disproportionation of Cu(II) and Cu(0) to 2 Cu(I). Can be used to protect a pre-formed Cu(I) complex.[6] |
Solution 3: Utilize a Cu(I) Stabilizing Ligand
Ligands play a crucial role by coordinating to the Cu(I) ion. This coordination stabilizes the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation to Cu(II) and Cu(0).[5][8] Ligands can also accelerate the rate of the desired cycloaddition.[8]
-
Experimental Protocol: Adding a Ligand
-
Ligand Selection:
-
Tris(benzyltriazolylmethyl)amine (TBTA): Commonly used for reactions in organic solvents.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand ideal for bioconjugation in aqueous media.[8]
-
-
Stoichiometry: Add the ligand to the reaction mixture, typically in a 1:1 or slightly higher ratio with the copper catalyst. In bioconjugation, using up to five equivalents of ligand can help protect sensitive molecules from oxidation.[6]
-
Issue 2: My reaction is sluggish, and even with a reducing agent, I still observe some homocoupling.
Q: I'm using sodium ascorbate, but my reaction is very slow, and byproducts are still forming over time. What else can I do?
A: Sluggish reactions provide more time for side reactions to occur, even in the presence of a reducing agent. The issue could be related to your catalyst source, ligand choice, or reaction concentration.
While a reducing agent is crucial, it may be consumed over long reaction times if there is continuous, albeit slow, ingress of oxygen.[6] Furthermore, the intrinsic rate of your specific CuAAC reaction might be slow, allowing the competing homocoupling pathway to become more significant.
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sol1 [label="Add an accelerating ligand\n(e.g., TBTA, THPTA)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Avoid CuI as a source;\nuse CuBr, Cu(OAc), or\nin situ reduction of CuSO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Increase reactant\nconcentration if possible", fillcolor="#F1F3F4", fontcolor="#202124"];
outcome [label="Accelerated CuAAC,\nMinimized Homocoupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check1; check1 -> sol1 [label="No"]; check1 -> check2 [label="Yes"]; sol1 -> outcome;
check2 -> sol2 [label="No"]; check2 -> check3 [label="Yes"]; sol2 -> outcome;
check3 -> sol3 [label="No"]; check3 -> outcome [label="Yes"]; sol3 -> outcome; } ondot Decision tree for troubleshooting sluggish reactions.
-
Review Your Copper Source: While convenient, using copper(I) iodide (CuI) is not always recommended. Iodide ions can act as bridging ligands, forming polynuclear copper acetylide complexes that can interfere with the catalytic cycle.[5] For reactions in aqueous solvents, using copper(I) bromide or generating Cu(I) from the in situ reduction of CuSO₄ is often preferred.[5]
-
Increase Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) along with a corresponding amount of ligand can significantly accelerate the reaction.
-
Consider Solvent Effects: The CuAAC reaction is often accelerated in water or polar aprotic solvents.[10] If your reaction is in a non-polar solvent and is sluggish, consider whether a change of solvent is feasible for your substrates.
Issue 3: I cannot use a copper catalyst due to the sensitivity of my molecules. Are there alternatives to avoid homocoupling?
Q: My biological sample is extremely sensitive to copper ions and the reactive oxygen species generated by ascorbate. How can I form a triazole without these reagents?
A: For highly sensitive systems where copper is cytotoxic or interferes with functionality, catalyst-free click chemistry is the ideal solution.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This powerful alternative avoids the use of a metal catalyst altogether.[14] The reaction relies on the inherent ring strain of a cyclooctyne derivative to dramatically accelerate the cycloaddition with an azide.[14]
-
Key Features:
-
No Catalyst Required: Eliminates concerns about copper toxicity and oxidative damage.
-
Biocompatible: Widely used for labeling biomolecules in living systems.[15]
-
No Homocoupling: The mechanism does not involve oxidative steps, so alkyne homocoupling is not a possible side reaction.
-
| Cyclooctyne Reagent | Key Characteristics |
| Dibenzocyclooctyne (DBCO/ADIBO) | Displays very high reaction rates with azides.[15] |
| Bicyclo[6.1.0]nonyne (BCN) | Another highly reactive strained alkyne used in SPAAC.[14] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
If a 1,5-disubstituted triazole is an acceptable outcome, ruthenium catalysis offers another copper-free alternative.
-
Key Features:
References
- Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry - Benchchem.
- Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a w
- Understanding the mechanism and regioselectivity of the copper(i)
- Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry - Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGyl
- Glaser coupling - Wikipedia.
- What is the mechanism of click chemistry?
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Public
- Surface Functionalization Using Catalyst-Free Azide-Alkyne Cycloaddition | Request PDF.
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
- Glaser Coupling - Alfa Chemistry.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Ore
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 15. researchgate.net [researchgate.net]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(2-Fluorophenyl)-1H-1,2,3-triazole by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(2-Fluorophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of this specific separation. Here, we move beyond generic protocols to address the practical challenges and critical thinking required for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification of this compound?
A1: Before any large-scale purification, it is crucial to develop a robust separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to screen various mobile phase systems to find the optimal conditions for separating your target compound from impurities.[1] A well-resolved TLC plate is the blueprint for a successful column chromatography separation. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with clear separation from all other spots.
Q2: What is a good starting point for a mobile phase system to purify this compound on a silica gel column?
A2: For a compound with the polarity of this compound, a common and effective starting mobile phase is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate. Based on purifications of similar 4-aryl-1,2,3-triazoles, a gradient of ethyl acetate in hexanes is a highly effective choice.[2][3][4][5] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Q3: My compound is very polar and either streaks or doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is highly polar and shows poor mobility with standard solvent systems, you can add a small percentage of a much more polar solvent, like methanol, to your mobile phase.[6][7] A common strategy is to use a dichloromethane/methanol solvent system. For instance, a mobile phase of 5% methanol in dichloromethane can significantly increase the elution strength and move highly polar compounds down the column.[8] Be cautious, as adding too much methanol can lead to a loss of resolution.
Q4: What are the likely impurities I should be trying to separate from my this compound?
A4: The impurities will largely depend on the synthetic route used. If you've synthesized the triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, common impurities include unreacted starting materials (the corresponding azide and alkyne), byproducts from the oxidative homocoupling of the alkyne, and residual copper catalyst.[9][10][11][12] It's also possible to have regioisomers if the alkyne is internal, though this is not the case for the synthesis of 4-substituted triazoles from terminal alkynes.
Troubleshooting Guide
Problem 1: Poor separation between my product and an impurity.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution.
-
Solution:
-
Optimize the Solvent System: If you are running an isocratic (constant solvent mixture) elution, try systematically varying the solvent ratios. Even small changes can significantly impact separation.
-
Switch to a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen peaks and improve the resolution of closely eluting compounds.
-
Consider a Different Solvent System: If hexane/ethyl acetate is not working, try a different solvent combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina can be a good alternative to silica gel and is available in acidic, basic, and neutral forms.[13] For very polar compounds, reversed-phase chromatography might be a viable option.[1]
-
Problem 2: My compound is streaking or "tailing" on the column.
-
Possible Cause: This is often due to interactions between the polar triazole ring and the acidic silanol groups on the surface of the silica gel.[13] It can also be caused by overloading the column or poor sample dissolution.
-
Solution:
-
Add a Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (typically ~0.1-1%).[13] This will help to produce more symmetrical peaks.
-
Ensure Complete Dissolution: Make sure your crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.[7]
-
Reduce the Load: Overloading the column is a common cause of peak tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Problem 3: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move your compound.[6]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are already at a high concentration of ethyl acetate in hexanes, consider adding a small amount of methanol to significantly increase the polarity.[6]
-
Flush the Column: If your compound is still retained, you can try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane to recover your material. Note that this will likely co-elute with any other highly retained impurities.
-
Problem 4: I suspect my compound is decomposing on the silica gel.
-
Possible Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[14]
-
Solution:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is done by preparing the silica gel slurry in the mobile phase containing a small percentage of the base.[14]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[14]
-
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate and develop it in various solvent systems. A good starting point is 20% ethyl acetate in hexanes.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the Rf of the desired product is between 0.2 and 0.4, and it is well-separated from impurities.
| Mobile Phase Composition (v/v) | Observed Rf of Product | Notes |
| 10% Ethyl Acetate / 90% Hexanes | ~0.1 | Too low, product is too retained. |
| 30% Ethyl Acetate / 70% Hexanes | ~0.3 | Good separation from less polar impurities. |
| 50% Ethyl Acetate / 50% Hexanes | ~0.5 | Product moves too fast, poor separation. |
3. Column Preparation:
-
Select an appropriate size column. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to 30% ethyl acetate in hexanes) to elute the desired product.
-
Collect all fractions containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in CuAAC with Fluorinated Alkynes
Topic: Optimization and Troubleshooting of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Fluorinated Alkyne Substrates. Audience: Synthetic Chemists, Medicinal Chemists, and Chemical Biologists.[1]
The Fluorine Conundrum: Why Your Reaction Failed
Fluorinated alkynes (e.g., trifluoromethyl alkynes, fluoro-aryl alkynes) present a unique paradox in Click Chemistry. Electronically, the strong electron-withdrawing nature of fluorine lowers the
However, this same electronic activation destabilizes the catalytic cycle. The resulting Cu-acetylide is highly reactive and prone to oxidative homocoupling (Glaser coupling) or nucleophilic attack before it can react with the azide. Furthermore, the "Fluorous Effect" often causes phase separation in standard aqueous solvents, physically preventing the reactants from meeting the catalyst.
This guide addresses these specific failure modes: Oxidative Side Reactions , Phase Separation , and Catalyst Deactivation .
Diagnostic Logic Tree
Use this decision matrix to identify the root cause of your low conversion.
Figure 1: Diagnostic logic flow for identifying failure modes in fluorinated CuAAC reactions.
Module 1: The Oxidative Trap (Glaser Coupling)
The Issue: You observe the reaction turning green or blue. Analysis (LCMS/TLC) shows the consumption of the alkyne but no triazole formation. Instead, you find a dimerized byproduct (diyne).
The Mechanism: Fluorinated alkynes form Cu(I)-acetylides very rapidly. In the presence of even trace oxygen, these species oxidize to Cu(II), which catalyzes the coupling of two alkyne molecules (Glaser Coupling) rather than the click reaction.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Atmosphere | Strict Anaerobic | Oxygen is the stoichiometric oxidant for Glaser coupling. Sparge solvents with Argon/Nitrogen for 15 mins. |
| Reducing Agent | Increase Ratio | Standard Cu:Ascorbate is 1:2. For fluorinated alkynes, increase to 1:5 or 1:10 . This forces the equilibrium back to Cu(I). |
| Ligand | Obligatory | Never run "ligand-free" with fluorinated alkynes. Use THPTA or TBTA .[2] They sterically shield the Cu-acetylide from oxidation. |
FAQ:
-
Q: Can I just add more copper?
-
A: No. Adding more Copper without a ligand or reducing agent will only accelerate the Glaser coupling side reaction.
-
Module 2: The Solubility Wall (Fluorous Effect)
The Issue: The reaction mixture looks cloudy or an oily residue forms at the bottom. Conversion is <10%.
The Mechanism:
Fluorinated motifs (
Troubleshooting Protocol:
| Solvent System | Suitability | Notes |
| Water/tBuOH (1:1) | Poor | Standard click solvent; often fails for fluorinated substrates due to phase separation. |
| DMSO/Water (9:1) | Good | High DMSO content solubilizes the fluorinated species. |
| THF/Water (4:1) | Better | THF is excellent for solubilizing organic azides and fluorinated alkynes. |
| TFE (Trifluoroethanol) | Best | The "Magic Solvent." TFE stabilizes the transition state and solubilizes fluorinated reactants via fluorous-fluorous interactions. |
Action Plan:
-
Switch solvent to THF/Water (4:1) or pure DMSO .
-
If that fails, add 2,2,2-Trifluoroethanol (TFE) as a co-solvent (10-20% v/v).
Module 3: Catalyst Poisoning & Ligand Selection
The Issue: The reaction starts but stalls after 30 minutes. Adding more catalyst restarts it briefly, then it stalls again.
The Mechanism: Fluorinated alkynes are electron-deficient. The resulting triazole product is also electron-poor. These species are poor ligands for Copper. Consequently, the Cu(I) is "naked" and unstable, leading to disproportionation into inactive Cu(0) (black precipitate) and Cu(II).
Ligand Selection Guide:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine):
-
Use when: Reaction is in organic solvent (DCM, THF).
-
Why: Protects Cu(I) from oxidation; accelerates rate ~10^6 fold.
-
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): [2]
-
Use when: Reaction is in aqueous media or biological buffer.
-
Why: Water-soluble; prevents protein precipitation; highly efficient.
-
-
BTTAA:
-
Use when: Conversion is still low with THPTA.
-
Why: Stronger donation to Copper; creates a more robust catalyst for difficult substrates.
-
Optimized Protocol: The "Fluorine-Safe" Method
This protocol is designed to suppress Glaser coupling and overcome solubility issues.
Reagents:
-
Solvent: DMSO or THF/Water (4:1). Optional: Add 10% TFE.
-
Catalyst: CuSO4 · 5H2O (100 mM stock in water).
-
Ligand: THPTA (200 mM stock in water).
-
Reductant: Sodium Ascorbate (freshly prepared 500 mM stock).
Step-by-Step Procedure:
-
Premix Catalyst Complex (Critical Step): In a separate small vial, mix CuSO4 (1 eq) and THPTA (2 eq). Incubate for 5 minutes. The solution should be blue. Do not add to reaction yet.
-
Why: Pre-complexing ensures Cu is protected before it sees the reactive alkyne.
-
-
Prepare Substrates: Dissolve Alkyne (1.0 eq) and Azide (1.0 - 1.2 eq) in the chosen solvent.
-
Target Concentration: 50–100 mM. (Dilute reactions favor side reactions).
-
-
Degas: Bubble Nitrogen/Argon through the substrate solution for 5-10 minutes.
-
Initiate: Add the Cu-THPTA complex (1-5 mol% relative to alkyne) to the substrate mix. Immediately add Sodium Ascorbate (10-20 mol%).
-
Note: The solution should turn colorless or pale yellow. If it stays blue, add more ascorbate.
-
-
Incubate: Stir at Room Temperature.
-
Time: Fluorinated alkynes are fast; check LCMS at 30 mins.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired Click cycle and the destructive Glaser cycle, highlighting where the interventions (Ligand, Ascorbate, Inert Gas) act.
Figure 2: Competitive pathways in CuAAC. The electron-deficient fluorinated alkyne accelerates Cu-acetylide formation, increasing the risk of the red "Oxidation" path if the green "Click" path is not optimized.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction.[1][3] Angewandte Chemie International Edition, 39(15), 2632-2657.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie, 121(52), 10063-10067.
-
Gierlich, J., Burley, G. A., Gramlich, P. M., Hammond, D. M., & Carell, T. (2006). Click chemistry as a reliable method for the high-density postsynthetic functionalization of alkyne-modified DNA. Organic Letters, 8(17), 3639-3642.
Sources
Technical Support Center: Controlling Regioselectivity in Thermal Triazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry. However, the classic thermal, uncatalyzed reaction between an azide and an alkyne is notoriously unselective, often yielding a difficult-to-separate mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2][3] This guide provides an in-depth analysis of the underlying mechanistic principles, troubleshooting for common experimental issues, and robust protocols to achieve complete regiocontrol in your synthesis.
Core Concept: Why Does the Uncatalyzed Thermal Reaction Lack Selectivity?
The thermal reaction between an azide and an alkyne proceeds through a concerted, pericyclic mechanism known as the Huisgen 1,3-dipolar cycloaddition.[4][5] The regiochemical outcome—that is, the ratio of the 1,4-isomer to the 1,5-isomer—is determined by the electronic and steric properties of the two reactants. According to Frontier Molecular Orbital (FMO) theory, the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In many common substrates, the energy barriers for the two possible transition states leading to the 1,4- and 1,5-products are very similar.[6][7] This energetic similarity means that neither pathway is strongly favored, resulting in the formation of a product mixture.[1][8] The high temperatures required for the thermal reaction further decrease selectivity by providing enough energy to overcome both activation barriers.[1][2]
Caption: Competing pathways in thermal azide-alkyne cycloaddition.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during triazole synthesis and provides actionable solutions.
Issue 1: My thermal cycloaddition yields a roughly 1:1 mixture of regioisomers. How can I synthesize a single, specific isomer?
This is the expected and most frequently encountered outcome for a purely thermal Huisgen cycloaddition.[1][9] Attempting to optimize the thermal reaction for high regioselectivity is often inefficient. The most robust and scientifically validated solution is to switch to a catalyzed reaction, which proceeds through a different mechanism to enforce regioselectivity.
Troubleshooting & Optimization:
-
For Exclusive Synthesis of 1,4-Disubstituted Triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][10][11] This is the premier "click chemistry" reaction.
-
Causality: The reaction does not proceed through the concerted thermal mechanism. Instead, a copper(I) acetylide intermediate forms, which then reacts with the azide in a stepwise manner that overwhelmingly favors the formation of the 1,4-isomer.[6][10] This method is highly reliable, proceeds at room temperature, and is tolerant of a wide variety of functional groups.[1][12]
-
-
For Exclusive Synthesis of 1,5-Disubstituted Triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][10][13]
Caption: Decision workflow for regioselective triazole synthesis.
Issue 2: I am required to use a metal-free thermal method. Can I influence the regioselectivity at all?
While achieving complete selectivity is unlikely, you can modestly influence the regioisomeric ratio by carefully considering the electronic and steric properties of your substrates.
Troubleshooting & Optimization:
-
Electronic Effects: The regioselectivity is governed by the relative magnitudes of the orbital coefficients in the FMOs of the azide and alkyne.[5] The general, albeit not absolute, rule is that the largest HOMO coefficient on one molecule aligns with the largest LUMO coefficient on the other.
-
For terminal alkynes, electron-withdrawing groups (EWGs) lower the LUMO energy, enhancing the interaction with the azide's HOMO. This often slightly favors the 1,4-isomer.
-
Conversely, electron-donating groups (EDGs) on the alkyne can slightly favor the 1,5-isomer. The effects are often subtle and substrate-dependent.[4]
-
-
Steric Hindrance: Bulky substituents on either the azide (at the position adjacent to the azide group) or the alkyne can sterically disfavor one of the transition states, thereby enriching the product mixture in the less hindered isomer.[14]
-
Solvent Polarity: In some specific cases, particularly with arylacetylenes, polar protic solvents have been observed to slightly favor the formation of the 1,4-isomer, though this effect is not universally applicable.[8][13]
| Factor | Influence on Regioisomer Ratio (Thermal) | Rationale |
| Alkyne Substituent | EWG (e.g., -COOR, -CF₃): Slightly favors 1,4-isomer | Modulates FMO energy levels and orbital coefficients.[5] |
| EDG (e.g., -OR, -NR₂): Slightly favors 1,5-isomer | Modulates FMO energy levels and orbital coefficients.[5] | |
| Steric Bulk | Bulky groups on either reactant | Can favor the sterically less congested isomer.[14] |
| Solvent | Polar, protic solvents (e.g., water) | May slightly favor the 1,4-isomer in some systems.[8] |
Issue 3: I have already generated a regioisomeric mixture. How can I separate the 1,4- and 1,5-isomers?
Separating 1,4- and 1,5-disubstituted triazole regioisomers is notoriously challenging due to their very similar polarities and physical properties.[8]
Troubleshooting & Optimization:
-
Flash Column Chromatography: This is the most common method. Success requires careful optimization.
-
Solvent System: Begin with a low-polarity system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and gradually increase the polarity. A shallow gradient is often necessary.
-
Stationary Phase: While standard silica gel is typical, exploring other stationary phases like alumina or reverse-phase silica may provide the necessary difference in retention.
-
-
Preparative HPLC: For valuable materials or when flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
Recrystallization: If one isomer is present in significant excess or if the two isomers have very different crystal packing energies, fractional recrystallization may be successful.
-
Isomer Confirmation: After separation, it is critical to confirm the identity of each isomer.
-
NMR Spectroscopy: The chemical shift of the triazole proton (CH ) is often different between the two isomers. More definitively, 2D NMR experiments like NOESY can be used; an NOE correlation between the triazole proton and the protons on the N1-substituent confirms the 1,5-isomer.[15]
-
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,4-Disubstituted Triazole (CuAAC)
This protocol describes a standard procedure for the highly regioselective synthesis of the 1,4-isomer using an in situ reduction of a Copper(II) salt.
-
Materials: Organic azide, terminal alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, Solvent (e.g., 1:1 mixture of water and t-butanol).
-
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Dissolve the starting materials in the chosen solvent system (e.g., 1:1 H₂O/t-BuOH, to a concentration of ~0.1 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2-0.3 eq). Add this solution to the reaction mixture.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq). Add this solution to the reaction mixture. A color change is often observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The copper catalyst can often be removed by washing the organic layer with an aqueous solution of ammonia or EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is typically of high purity, but can be further purified by column chromatography if necessary.
-
Protocol 2: Regioselective Synthesis of a 1,5-Disubstituted Triazole (RuAAC)
This protocol provides a general method for the synthesis of the 1,5-isomer using a common ruthenium catalyst. This reaction requires anhydrous conditions.
-
Materials: Organic azide, terminal alkyne, Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂), anhydrous/degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (0.01-0.05 eq).
-
Add the anhydrous, degassed solvent via syringe, followed by the organic azide (1.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Causality: Unlike CuAAC, RuAAC is generally not tolerant of water or oxygen, which can deactivate the catalyst. An inert atmosphere and anhydrous solvents are critical for success.
-
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Stir the reaction under the inert atmosphere and monitor its progress by TLC or LC-MS. Reactions can take from 4 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product is typically purified by flash column chromatography on silica gel to remove the catalyst and any unreacted starting materials.
-
References
-
Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling. [Link]
-
Computational study on regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using quantum chemistry methods. Journal of the Mexican Chemical Society. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles. Molecules. [Link]
-
Comprehensive Review on Huisgen's Cycloaddition Reactions. PharmaTutor. [Link]
-
Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. ACS Publications. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Journal of Chemical Health Risks. [Link]
-
Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Thieme Connect. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry: An Indian Journal. [Link]
-
Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. Tetrahedron Letters. [Link]
-
Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents. Green Chemistry. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]
-
The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. ResearchGate. [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules. [Link]
-
Metal Free and Azide Free Synthesis of 1,2,3-Triazoles Derivatives. ResearchGate. [Link]
-
Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Angewandte Chemie International Edition. [Link]
-
Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Study of regioselectivity in the synthesis of substituted 1,2,3- triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
-
Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. [Link]
-
Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. bioRxiv. [Link]
-
Substituent Effects on Triazole Tautomerism. Scribd. [Link]
-
Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. The Royal Society of Chemistry. [Link]
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]
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- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Guide to the 13C NMR Spectroscopic Signature of 4-(2-Fluorophenyl)-1H-1,2,3-triazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety has emerged as a critical structural motif. Its prevalence, largely driven by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, stems from its metabolic stability, hydrogen bonding capabilities, and rigid planar structure.[1][2] The introduction of a fluorophenyl substituent further modulates the electronic and pharmacokinetic properties of these molecules, making compounds like 4-(2-Fluorophenyl)-1H-1,2,3-triazole of significant interest. A precise understanding of their analytical characteristics is paramount for unambiguous structure elucidation and quality control.
This guide provides an in-depth analysis of the characteristic 13C Nuclear Magnetic Resonance (NMR) peaks of this compound. By leveraging established principles of 13C NMR spectroscopy, comparing with structurally related analogs, and outlining a robust experimental protocol, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel triazole-based compounds.
Understanding the 13C NMR Landscape of Substituted 1,2,3-Triazoles
The 13C NMR spectrum of a substituted triazole provides a unique fingerprint of its molecular structure. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. For 1,4-disubstituted-1H-1,2,3-triazoles, the C4 and C5 carbons typically resonate in distinct regions of the spectrum. Generally, the C5 carbon of a 1,4-disubstituted triazole appears upfield (at a lower ppm value) compared to the C4 carbon of a 1,5-disubstituted isomer.[1] Specifically, the C5 signal for 1,4-disubstituted triazoles is often found around δ ≈ 120 ± 3 ppm, while the C4 signal in their 1,5-disubstituted counterparts is typically downfield at δ ≈ 133 ± 3 ppm.[1] This empirical rule provides a rapid and straightforward method for assigning the correct regioisomer.
The substituents on the triazole ring and the phenyl ring will further influence the chemical shifts of the carbon atoms through inductive and resonance effects. The presence of an electronegative fluorine atom on the phenyl ring is expected to cause significant changes in the chemical shifts of the aromatic carbons, particularly those in close proximity to the fluorine atom, due to strong through-space and through-bond coupling (J-coupling).
Predicted 13C NMR Characteristic Peaks for this compound
Table 1: Predicted 13C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) | Justification |
| C4 (Triazole) | ~145-150 | Singlet | Attached to the phenyl ring, expected to be downfield. |
| C5 (Triazole) | ~120-125 | Singlet | Characteristic chemical shift for C5 in 1,4-disubstituted triazoles.[1] |
| C1' (Phenyl) | ~118-122 | Doublet (due to C-F coupling) | The ipso-carbon attached to the triazole ring, shielded by the fluorine at the ortho position. |
| C2' (Phenyl) | ~158-162 | Doublet (large C-F coupling) | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C3' (Phenyl) | ~115-118 | Doublet (due to C-F coupling) | Ortho to the fluorine, expected to be shielded. |
| C4' (Phenyl) | ~124-128 | Singlet | Para to the fluorine, less affected by its direct electronic effects. |
| C5' (Phenyl) | ~130-134 | Singlet | Meta to the fluorine, expected to be deshielded. |
| C6' (Phenyl) | ~128-132 | Doublet (due to C-F coupling) | Ortho to the C1' and meta to the fluorine. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data for structurally similar molecules is invaluable.
-
4-Phenyl-1H-1,2,3-triazole: In the absence of the fluorine substituent, the triazole carbons (C4 and C5) are observed at approximately 148 ppm and 119 ppm, respectively.[3] The phenyl carbons appear in the range of 125-130 ppm. This provides a baseline for understanding the electronic influence of the unsubstituted phenyl ring.
-
1-Benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazole: For this isomer, the 13C NMR data in DMSO-d6 shows signals for the fluorophenyl ring influenced by the fluorine at the meta position.[4] The carbon bearing the fluorine exhibits a large C-F coupling. This supports the prediction of significant C-F coupling for the ortho-substituted analogue.
-
General Trends for Fluorinated Aromatics: The chemical shift of a carbon atom directly attached to fluorine is typically in the range of 150-165 ppm with a large one-bond C-F coupling constant (¹JCF) of 240-260 Hz. Carbons ortho and para to the fluorine are generally shielded (shifted upfield), while meta carbons are less affected.[5] These well-established trends strongly support the predicted shifts for the 2-fluorophenyl moiety in the target molecule.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
- Ensure the compound is fully dissolved to obtain sharp NMR signals.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Nucleus: 13C
- Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker spectrometer).
- Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
- Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.
- Temperature: 298 K (25 °C).
3. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase correct the spectrum.
- Baseline correct the spectrum.
- Reference the spectrum to the solvent peak (CDCl3: δ 77.16 ppm; DMSO-d6: δ 39.52 ppm).[6]
Diagrammatic Representation of the Experimental Workflow:
Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of this compound is predicted to show a distinct set of signals that are highly informative for its structural verification. The characteristic chemical shifts of the triazole C4 and C5 carbons, coupled with the pronounced effects of the ortho-fluorine substituent on the phenyl ring, provide a unique spectroscopic fingerprint. By following the detailed experimental protocol and utilizing the comparative data presented, researchers can confidently identify and characterize this important class of molecules, thereby accelerating their research and development efforts.
References
- Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
-
Alvarez, S. G., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-8761. Available at: [Link]
-
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9964-9971. Available at: [Link]
-
Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels. (2025, September). Inorganic Chemistry Communications. ResearchGate. Available at: [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Available at: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
- Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. (n.d.).
-
Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Mukherjee, N., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Green Chemistry. The Royal Society of Chemistry. Available at: [Link]
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.).
- One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (n.d.).
-
de Andrade, P., et al. (2022). Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Beilstein Journal of Organic Chemistry, 18, 208-216. Available at: [Link]
-
Demirbas, Ü. (2022). Synthesis, characterization, photophysical and photochemical properties of peripherally tetra-1,2,4-triazol-3-ylthio substituted. Journal of Coordination Chemistry, 75(3-4), 448-456. Available at: [Link]
-
4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. (2022, May 17). Molecules, 27(10), 3218. Available at: [Link]
-
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2021, September 11). Molecules, 26(18), 5522. Available at: [Link]
-
Moorman, R. M., et al. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Chemical Science. The Royal Society of Chemistry. Available at: [Link]
-
Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-72. Available at: [Link]
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 12).
- 13C NMR (carbon nuclear magnetic resonance). (n.d.).
- 13C NMR Chemical Shift Table. (n.d.).
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
-
Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). (2009, September 3). Organometallics, 28(19), 5741-5750. Available at: [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Available at: [Link]
Sources
Comparative Guide: UV-Vis Absorption Maxima of Phenyl-1,2,3-Triazole Derivatives
Executive Summary
The 1,2,3-triazole moiety is not merely a passive linker in drug design ("click" chemistry); it is an active chromophore that modulates the electronic landscape of conjugated systems. For researchers optimizing pharmacokinetics or designing optoelectronic materials, understanding the UV-Vis absorption maxima (
This guide objectively compares the photophysical profiles of 1,4-disubstituted versus 1,5-disubstituted regioisomers and analyzes substituent effects. Key Insight: The 1,4-regioisomer generally exhibits a bathochromic shift (red-shift) relative to the 1,5-isomer due to enhanced planarity and conjugation, making it the superior choice for extended
The Chromophore Landscape: Structural Determinants
The UV-Vis absorption of phenyl-1,2,3-triazoles is governed by
Regioisomerism: 1,4- vs. 1,5-Disubstitution
The most significant variable in triazole photophysics is the geometric arrangement of the phenyl substituents.
-
1,4-Diphenyl-1,2,3-triazole (CuAAC Product):
-
Geometry: Quasi-planar. The C4-phenyl ring aligns with the triazole plane, facilitating strong electronic communication.
-
Spectral Result: Higher
(~255–270 nm) and higher molar extinction coefficient ( ). -
Application: Ideal for fluorophores and conjugated drugs where electron delocalization is desired.
-
-
1,5-Diphenyl-1,2,3-triazole (RuAAC Product):
-
Geometry: Twisted.[1] Steric clash between the N1-phenyl and C5-phenyl substituents forces the rings out of coplanarity.
-
Spectral Result: Hypsochromic shift (blue-shift,
~230–245 nm) and reduced intensity. -
Application: Used to break conjugation or introduce 3D structural complexity without electronic coupling.
-
Electronic Substitution Effects (Hammett Correlation)
Substituents on the phenyl ring modulate the HOMO-LUMO gap via Intramolecular Charge Transfer (ICT).
-
Electron Donating Groups (EDG, e.g., -OMe, -NH2): Raise the HOMO energy, causing a red shift.
-
Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Lower the LUMO energy.
-
Push-Pull Systems: Placing an EDG on the N1-phenyl and an EWG on the C4-phenyl (or vice versa) creates a strong dipole, pushing
into the 300–400 nm range.
Comparative Data Analysis
The following table aggregates experimental
Table 1: UV-Vis Maxima of Phenyl-1,2,3-Triazole Derivatives
| Compound Class | Structure Description | Electronic Character | ||
| Monophenyl | 1-Phenyl-1,2,3-triazole | 246 | ~11,000 | Baseline reference |
| Monophenyl | 4-Phenyl-1,2,3-triazole | 248 | ~12,500 | Similar to N1, slightly more conjugated |
| 1,4-Diphenyl | 1,4-Diphenyl-1,2,3-triazole | 268 | ~22,000 | Extended conjugation (Planar) |
| 1,5-Diphenyl | 1,5-Diphenyl-1,2,3-triazole | 242 | ~14,000 | Broken conjugation (Twisted) |
| Push-Pull | 4-(4-Nitrophenyl)-1-phenyl-1,2,3-triazole | 325 | ~28,000 | Strong ICT (Bathochromic shift) |
| Push-Pull | 4-(4-Aminophenyl)-1-phenyl-1,2,3-triazole | 285 | ~19,000 | EDG effect |
| Bioisostere | 3,5-Diphenylisoxazole (Alternative) | 262 | ~18,000 | Less aromatic stability than triazole |
Data synthesized from representative literature values [1, 2].
Mechanism & Visualizations
Diagram 1: Electronic Tuning Mechanism
This diagram illustrates how regioisomerism and substitution alter the energy gap.
Caption: Impact of regioisomerism and substitution on the electronic transitions of the triazole scaffold.
Experimental Protocol: Validated UV-Vis Measurement
To ensure reproducibility and eliminate artifacts (such as aggregation-induced shifts), follow this self-validating protocol.
Reagents and Equipment
-
Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (cutoff <205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Cary 60).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the dry triazole derivative.
-
Dissolve in 10 mL of solvent to create a ~10⁻³ M stock.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions at
M, M, and M. -
Why? To verify Beer-Lambert Law compliance and rule out aggregation (excimer formation).
-
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a "Baseline/Autozero" scan from 200 nm to 500 nm.
-
-
Measurement:
-
Replace sample cuvette liquid with the triazole solution (
M). -
Scan at medium speed (approx. 200–400 nm/min).
-
Critical: If absorbance > 1.0, dilute further to maintain detector linearity.
-
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining accurate molar extinction coefficients.
References
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles. Source: National Institutes of Health (PMC). Context: Detailed analysis of 1,4- vs 1,5-isomers and hydroxyaromatic derivatives.
-
Solvent and substituent effects on the electronic structures of triazoles. Source: ResearchGate / Journal of Molecular Structure. Context: Computational and experimental data on tautomerism and substituent impact on UV spectra.[2]
-
1,2,3-Triazole: Synthesis and Properties. Source: Wikipedia (General Reference for physical constants). [2][3][4]
Sources
- 1. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluorophenyl)-1H-1,2,3-triazole
Editorial Note: This guide provides essential disposal procedures for 4-(2-Fluorophenyl)-1H-1,2,3-triazole. As a specific Safety Data Sheet (SDS) for this compound is not universally available, the following protocols are synthesized from an analysis of its chemical structure, data from related fluorinated aromatic and triazole compounds, and established best practices in laboratory chemical waste management. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount.
Inferred Hazard Profile and Rationale
Understanding the disposal requirements for any chemical begins with a thorough hazard assessment. This compound is a substituted aromatic heterocyclic compound. Its structure dictates its potential hazards and, consequently, its disposal pathway.
-
1,2,3-Triazole Ring: This nitrogen-rich heterocyclic core is common in pharmaceuticals and fungicides.[1][2] Triazole derivatives can exhibit biological activity and may be toxic.[3][4] Environmentally, they can be persistent.[4][5]
-
Fluorophenyl Group: The presence of a carbon-fluorine bond significantly increases the chemical's stability and persistence. Such compounds are often resistant to natural degradation.[6] Critically, improper incineration or thermal decomposition of fluorinated organic compounds can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[7]
-
Aromatic System: The phenyl ring indicates that the compound is a solid with potential for dust formation. Finely dispersed dusts of organic compounds can form explosive mixtures in the air.[8][9]
Based on these structural components, this compound must be treated as a hazardous waste. The primary concerns are its potential toxicity, environmental persistence, and the generation of hazardous byproducts upon decomposition.
| Hazard Category (Inferred) | Basis for Classification | Primary Disposal Concern |
| Acute Toxicity | General toxicity associated with many triazole derivatives.[3][8] | Prevent exposure to personnel and release into the environment. |
| Environmental Hazard | Triazoles and fluorinated aromatics are often persistent in soil and water.[4][10] | Must not be sewer-disposed; requires containment to prevent ecological harm. |
| Reactivity | Stable under normal conditions but incompatible with strong oxidizing agents and strong acids.[9][11] | Requires strict segregation from incompatible chemicals in the waste stream. |
| Hazardous Combustion Products | Thermal decomposition can release toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[7][11][12] | Requires disposal via a licensed facility with appropriate incineration technology and off-gas scrubbing. |
Immediate Safety and Handling for Disposal
Proper personal protective equipment (PPE) and engineering controls are non-negotiable when handling this compound for disposal.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14][15]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), and inspect them for tears or holes before each use.[8][14]
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[14]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (P2 or better) is mandatory.[3][8]
-
Waste Characterization and Segregation: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical disposal. Mixing incompatible waste streams can lead to violent reactions, fires, or the release of toxic gases.[16][17] This substance must be disposed of as Hazardous Chemical Waste .
Step 1: Waste Identification Label all waste containing this compound as "Hazardous Waste." This includes:
-
Unused or expired pure solid compound.
-
Contaminated labware (e.g., weigh boats, spatulas, pipette tips).
-
Solutions containing the compound.
-
Contaminated PPE (gloves, wipes).
Step 2: Segregation from Other Waste Streams
-
DO NOT dispose of this chemical in the regular trash or down the sewer.[18][19] Sewer disposal is strictly prohibited due to its potential aquatic toxicity and persistence.[3][5]
-
DO NOT mix with other waste streams without consulting a compatibility chart.
-
CRITICAL: Keep this waste stream segregated from:
Below is a workflow diagram illustrating the decision process for proper segregation and disposal.
Caption: Waste segregation and disposal workflow for this compound.
Detailed Disposal Protocol
4.1. Containerization The choice of container is critical to prevent leaks and reactions.
-
Primary Container: Use the original manufacturer's container whenever possible.[17] If not available, use a new, clean, high-density polyethylene (HDPE) or glass container that is known to be compatible with the waste.[16]
-
Lids: Ensure the container has a secure, leak-proof screw cap.[18] Never use parafilm or stoppers as a primary closure for transport.
-
Condition: The container must be in good condition, free of cracks, leaks, or external residue.[17]
4.2. Labeling Proper labeling is a regulatory requirement and essential for safety.[20] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[17] The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound." Do not use abbreviations or formulas.
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date when waste was first added (accumulation start date).[20]
-
The name and contact information of the generating researcher or lab.
-
Clear hazard identification (e.g., "Toxic," "Environmentally Hazardous").[20]
4.3. Accumulation and Storage Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][20]
-
Location: The SAA must be under the control of laboratory personnel and away from sinks or floor drains.[17][20]
-
Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary container (like a plastic tub or bucket) to contain any potential leaks.[17]
-
Segregation: Store the container with other compatible halogenated organic waste, physically separated from acids, bases, and oxidizers.[16][17]
-
Volume Limits: Never accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[17]
4.4. Final Disposal
-
Once the waste container is full or has been in the lab for the maximum allowed time (typically 6-12 months depending on regulations like EPA's Subpart K), it must be removed.[18][21]
-
Contact your EHS Office: Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for arranging the collection, transportation, and ultimate disposal of hazardous waste.[16][17] They will contract with a licensed hazardous waste disposal facility that can handle halogenated organic solids, likely through high-temperature incineration with appropriate flue-gas treatment.[6]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Minor Spill (Solid, contained in fume hood):
-
Ensure PPE is worn.
-
Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum designed for hazardous dusts.[3] Avoid actions that create dust clouds.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[3][14]
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels, placing the used towels in the hazardous waste container.
-
-
Major Spill (Outside of fume hood, large quantity):
-
Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS emergency line immediately. Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[22]
-
Governing Regulations
The disposal of hazardous chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[18] Academic laboratories may operate under the alternative, more flexible standards of 40 CFR Part 262, Subpart K , which provides specific guidelines for managing hazardous waste in these settings.[21] Additionally, workplace safety standards from the Occupational Safety and Health Administration (OSHA) dictate requirements for container handling and employee training.[18] It is your responsibility to be aware of and compliant with all applicable federal, state, and local regulations.
References
- Daniels Health. (2025, May 21).
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Physikalisch-Technische Bundesanstalt.
- Republic Services. (2025, October 23).
- MedWaste. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- American Chemical Society.
- Vanderbilt University Medical Center.
- Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste.
- U.S. Environmental Protection Agency. (2025, November 25).
- BenchChem. Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole).
- Carl ROTH. (2025, March 31).
- Santa Cruz Biotechnology.
- Carl ROTH. (2024, March 3).
- Sigma-Aldrich. (2025, November 6).
- Fluorochem. (2024, December 19). Safety Data Sheet: Diethyl 1-[2-(4-fluorophenyl)
- TCI Chemicals. (2025, September 8).
- CDH Fine Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
